molecular formula C10H10O B3077864 2-Ethynyl-1-methoxy-4-methylbenzene CAS No. 104971-07-5

2-Ethynyl-1-methoxy-4-methylbenzene

Cat. No.: B3077864
CAS No.: 104971-07-5
M. Wt: 146.19 g/mol
InChI Key: HFFKWHJVUBJWRM-UHFFFAOYSA-N
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Description

2-Ethynyl-1-methoxy-4-methylbenzene is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-1-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-7-8(2)5-6-10(9)11-3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFKWHJVUBJWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-4-methoxy-2-methylbenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-methoxy-2-methylbenzene is a substituted aromatic alkyne that serves as a valuable building block in organic synthesis. Its unique structural features, comprising a reactive terminal alkyne, an electron-donating methoxy group, and a methyl group on the benzene ring, make it a versatile precursor for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, synthesis, characterization, and key applications, with a focus on providing practical insights for laboratory use.

Part 1: Chemical Structure and Properties

1-Ethynyl-4-methoxy-2-methylbenzene, also known as 4-methoxy-2-methylphenylacetylene, possesses a well-defined molecular architecture that dictates its chemical reactivity.

Caption: Chemical structure of 1-Ethynyl-4-methoxy-2-methylbenzene.

Table 1: Physicochemical Properties of 1-Ethynyl-4-methoxy-2-methylbenzene

PropertyValueReference
CAS Number 74331-69-4[1][2][3]
Molecular Formula C₁₀H₁₀O[1][4]
Molecular Weight 146.19 g/mol [1][3]
Appearance Solid[1]
Melting Point 30-34 °C[1][2]
Boiling Point 222.7 °C[4]
Flash Point 93.9 °C (closed cup)[1]
SMILES COc1ccc(C#C)c(C)c1[1]
InChI 1S/C10H10O/c1-4-9-5-6-10(11-3)7-8(9)2/h1,5-7H,2-3H3[1][3]

Part 2: Synthesis of 1-Ethynyl-4-methoxy-2-methylbenzene

The synthesis of 1-Ethynyl-4-methoxy-2-methylbenzene is most commonly achieved via a Sonogashira coupling reaction.[5][6][7] This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6][7] An alternative, though less direct, route involves a Corey-Fuchs reaction from the corresponding aldehyde.

Recommended Synthetic Protocol: Sonogashira Coupling

This protocol details the synthesis from 1-iodo-4-methoxy-2-methylbenzene and a protected acetylene source, followed by deprotection. The use of a silyl-protected alkyne, such as ethynyltrimethylsilane, is advantageous as it prevents the undesired homocoupling of the terminal alkyne (Glaser coupling).[5]

Synthesis_Workflow cluster_reactants Reactants cluster_catalysts Catalysts & Reagents cluster_reaction1 Sonogashira Coupling cluster_intermediate Intermediate Product cluster_deprotection Deprotection cluster_product Final Product A 1-Iodo-4-methoxy-2-methylbenzene G Reaction under inert atmosphere (N₂ or Ar) Heat to 50-70 °C A->G B Ethynyltrimethylsilane B->G C Pd(PPh₃)₂Cl₂ (Palladium catalyst) C->G D CuI (Copper(I) iodide) D->G E Triethylamine (Base) E->G F Solvent (e.g., THF) F->G H 1-(Trimethylsilylethynyl)-4-methoxy-2-methylbenzene G->H I Base (e.g., K₂CO₃) in Methanol H->I J 1-Ethynyl-4-methoxy-2-methylbenzene I->J

Caption: Workflow for the synthesis of 1-Ethynyl-4-methoxy-2-methylbenzene via Sonogashira coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-iodo-4-methoxy-2-methylbenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF) or another suitable solvent, followed by triethylamine (2.0 eq).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification of Intermediate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-(trimethylsilylethynyl)-4-methoxy-2-methylbenzene.

  • Deprotection: Dissolve the purified intermediate in methanol and add a base such as potassium carbonate (K₂CO₃). Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Purification: Remove the solvent under reduced pressure, add water, and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, 1-Ethynyl-4-methoxy-2-methylbenzene.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Copper(I) Iodide Co-catalyst: While copper-free Sonogashira couplings exist, the use of CuI is common and facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[5]

  • Triethylamine as Base: Triethylamine serves as a base to deprotonate the terminal alkyne (in cases where a free alkyne is used) and to neutralize the hydrogen halide formed during the reaction, driving the catalytic cycle forward.

  • Silyl Protecting Group: The trimethylsilyl (TMS) group on the alkyne prevents its homocoupling, a common side reaction in Sonogashira couplings, leading to a cleaner reaction and higher yield of the desired cross-coupled product.

Part 3: Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-Ethynyl-4-methoxy-2-methylbenzene.

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks / Chemical Shifts (δ)
¹H NMR (CDCl₃)~7.3-6.7 ppm (m, 3H, Ar-H), ~3.8 ppm (s, 3H, OCH₃), ~3.0 ppm (s, 1H, C≡C-H), ~2.4 ppm (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃)~160-110 ppm (Ar-C), ~83 ppm (-C≡CH), ~77 ppm (-C≡CH), ~55 ppm (OCH₃), ~20 ppm (Ar-CH₃)
FTIR (cm⁻¹)~3300 (C≡C-H stretch), ~2100 (C≡C stretch, weak), ~1610, 1500 (C=C aromatic stretch), ~1250 (C-O stretch)
Mass Spec. (EI)m/z 146 (M⁺), fragments corresponding to loss of CH₃, CO, and C₂H

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Part 4: Chemical Reactivity and Applications

1-Ethynyl-4-methoxy-2-methylbenzene is a versatile intermediate in organic synthesis, primarily due to the reactivity of its terminal alkyne group.

Cycloaddition Reactions

The ethynyl group can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form five- and six-membered rings, respectively.[8][9] These reactions are powerful tools for constructing complex molecular scaffolds.

For instance, it has been reported to react with 2-diazo-5,5-dimethylcyclohexanedione in a Ru(II)-catalyzed [3+2] cycloaddition to afford highly functionalized furans.[6]

Cycloaddition_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction [3+2] Cycloaddition cluster_product Product A 1-Ethynyl-4-methoxy-2-methylbenzene D Reaction A->D B Diazo Compound (e.g., Diazodimedone) B->D C Ru(II) Catalyst C->D E Highly Functionalized Furan D->E

Caption: Generalized scheme for the [3+2] cycloaddition of 1-Ethynyl-4-methoxy-2-methylbenzene.

Synthesis of Heterocycles

This compound is a key starting material for the synthesis of various heterocyclic compounds. For example, it is used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine, which can then be used to synthesize 7-azaindoles, a class of compounds with potential antimicrobial activity.[6]

Further Cross-Coupling Reactions

The terminal alkyne can undergo further Sonogashira or other cross-coupling reactions to extend the carbon framework, leading to the synthesis of more complex conjugated systems relevant in materials science and medicinal chemistry.

Part 5: Safety and Handling

1-Ethynyl-4-methoxy-2-methylbenzene is a chemical that requires careful handling in a laboratory setting.

  • Hazard Statements: May cause an allergic skin reaction and serious eye irritation.[1][3]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash skin thoroughly after handling.[1]

  • Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves is recommended.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. It is a combustible solid.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

1-Ethynyl-4-methoxy-2-methylbenzene is a valuable and versatile building block in modern organic synthesis. Its straightforward synthesis via the Sonogashira coupling and the diverse reactivity of its terminal alkyne group make it an important precursor for the construction of complex organic molecules, including heterocycles and functionalized aromatic systems. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in research and development.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

  • Taylor & Francis. Sonogashira coupling – Knowledge and References. Available from: [Link].

  • ResearchGate. The Sonogashira coupling reaction mechanism. Available from: [Link].

  • PubChem. 1-Ethynyl-4-methoxy-2-methylbenzene. Available from: [Link].

  • Chemistry LibreTexts. 1.2: Cycloaddition Reactions. Available from: [Link].

  • Cycloaddition Reactions in Organic Synthesis. Available from: [Link].

  • ResearchGate. Sila‐Sonogashira reaction of trimethyl(phenylethynyl)silane (4) with iodobenzene (2 a) catalyzed by Pd/SF. Available from: [Link].

  • PMC. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. Available from: [Link].

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine - Supporting Information. Available from: [Link].

  • Reddit. Sonogashira coupling : r/Chempros. Available from: [Link].

  • NIST WebBook. Benzene, 1-methoxy-4-methyl-. Available from: [Link].

  • Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Available from: [Link].

  • YouTube. Part 2: [4+2] Diels- Alder Cycloaddition Reaction Mechanism. Available from: [Link].

  • Organic Chemistry Aromatic synthesis. Available from: [Link].

  • NIST WebBook. Benzene, 1-ethynyl-4-nitro-. Available from: [Link].

Sources

2-Ethynyl-4-methoxytoluene synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Ethynyl-4-methoxytoluene , specifically addressing the critical distinction between its structural isomers to ensure experimental accuracy.

Identity, Synthesis, and Structural Characterization

Executive Summary & Critical Isomer Alert

2-Ethynyl-4-methoxytoluene is a valuable aryl alkyne intermediate used primarily in the synthesis of kinase inhibitors and heterocycles (e.g., indoles, benzofurans).

CRITICAL WARNING: There is a frequent nomenclature confusion in commercial catalogs between two positional isomers. Researchers must verify the CAS registry number and substitution pattern before procurement or synthesis.

FeatureTarget Molecule (User Request) Common Isomer (Often Confused)
Common Name 2-Ethynyl-4-methoxytoluene 4-Ethynyl-2-methylanisole
Systematic Name 2-Ethynyl-4-methoxy-1-methylbenzene1-Ethynyl-4-methoxy-2-methylbenzene
CAS Number 1691719-04-6 74331-69-4
Structure Methyl (1), Ethynyl (2), Methoxy (4)Ethynyl (1), Methyl (2), Methoxy (4)
Key Relationship Methyl is para to MethoxyEthynyl is para to Methoxy

This guide focuses on the specific structure requested: 2-Ethynyl-4-methoxytoluene (CAS 1691719-04-6) , where the methyl and methoxy groups are para to each other.

Chemical Identity & Nomenclature

Identification Data
PropertyDetail
Chemical Name 2-Ethynyl-4-methoxy-1-methylbenzene
Synonyms 2-Ethynyl-4-methoxytoluene; 3-Ethynyl-4-methylanisole; 1-Methyl-2-ethynyl-4-methoxybenzene
CAS Registry Number 1691719-04-6
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
SMILES COc1ccc(C#C)c(C)c1
InChI Key SIJFNCWJHFBRMF-UHFFFAOYSA-N
Structural Logic (IUPAC)

The parent structure is toluene (methylbenzene).

  • Principal Group: The benzene ring with the methyl group (Toluene). Methyl is at position 1.[1][2]

  • Substituents:

    • Ethynyl (-C≡CH): Assigned position 2 (ortho to methyl).

    • Methoxy (-OCH₃): Assigned position 4 (para to methyl).

  • Result: 2-Ethynyl-4-methoxytoluene.

Structural Analysis & Electronic Properties

The reactivity of 2-ethynyl-4-methoxytoluene is governed by the interplay of its substituents:

  • Methoxy Group (C4): A strong

    
    -donor (+M effect). It increases electron density in the ring, particularly at positions ortho and para to itself. This makes the ring susceptible to electrophilic aromatic substitution, although the ethynyl group makes this complex.
    
  • Ethynyl Group (C2): An electron-withdrawing group (-I effect) and a handle for cross-coupling (Sonogashira) or cycloaddition (Click chemistry).

  • Steric Environment: The ethynyl group is linear and relatively compact, causing minimal steric hindrance to the adjacent methyl group, unlike a tert-butyl or iodo substituent.

Diagram 1: Isomer Differentiation & Structural Logic

IsomerAnalysis cluster_0 Target Molecule (User Request) cluster_1 Common Commercial Isomer Node1 2-Ethynyl-4-methoxytoluene (CAS 1691719-04-6) Feat1 Methyl & Methoxy are PARA (1,4 relationship) Node1->Feat1 Feat2 Ethynyl is ORTHO to Methyl (1,2 relationship) Node1->Feat2 Node2 1-Ethynyl-4-methoxy-2-methylbenzene (CAS 74331-69-4) Feat3 Ethynyl & Methoxy are PARA (1,4 relationship) Node2->Feat3 Feat4 Methyl is ORTHO to Ethynyl (1,2 relationship) Node2->Feat4

Figure 1: Structural comparison between the target molecule and its common isomer. Note the para-substitution pattern difference.

Synthesis Protocol

Since 2-ethynyl-4-methoxytoluene is not always available off-the-shelf, it is standard practice to synthesize it from the corresponding aryl bromide via Sonogashira Coupling .

Retrosynthetic Analysis
  • Target: 2-Ethynyl-4-methoxytoluene (1).

  • Precursor: 2-Bromo-4-methoxytoluene (CAS 36942-56-0).[3][4][5][6] Also known as 3-bromo-4-methylanisole.[3][4][6]

  • Reagents: Trimethylsilylacetylene (TMSA), Pd catalyst, CuI co-catalyst.

Step-by-Step Methodology

Step 1: Sonogashira Coupling

  • Charge: To a flame-dried Schlenk flask, add 2-Bromo-4-methoxytoluene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

  • Solvent: Add anhydrous THF (or DMF) and Triethylamine (Et₃N) (3.0 equiv). Degas the solution with N₂ or Ar for 15 minutes.

  • Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Heat to 60–80°C under inert atmosphere for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or GC-MS.

  • Workup: Cool to RT. Filter through a celite pad to remove Pd/Cu salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient) to yield the TMS-protected intermediate.

Step 2: Desilylation (Deprotection)

  • Dissolution: Dissolve the TMS-intermediate in Methanol (MeOH) .

  • Base: Add Potassium Carbonate (K₂CO₃) (1.5 equiv).

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Workup: Dilute with water, extract with Dichloromethane (DCM) or Diethyl Ether. Wash organic layer with brine, dry over Na₂SO₄.

  • Isolation: Concentrate in vacuo. The product is often volatile; avoid high vacuum for extended periods.

Diagram 2: Synthesis Workflow

Synthesis Start Start: 2-Bromo-4-methoxytoluene (CAS 36942-56-0) Reagents1 TMS-Acetylene, Pd(PPh3)2Cl2, CuI Et3N, THF, 60°C Start->Reagents1 Inter Intermediate: (2-TMS-ethynyl)-4-methoxytoluene Reagents1->Inter Sonogashira Coupling Reagents2 K2CO3, MeOH RT, 1-2 h Inter->Reagents2 Product Final Product: 2-Ethynyl-4-methoxytoluene (CAS 1691719-04-6) Reagents2->Product Desilylation

Figure 2: Two-step synthesis pathway from the commercially available aryl bromide.

Applications in Drug Discovery

The 2-ethynyl-4-methoxytoluene scaffold serves as a critical "warhead" or linker in medicinal chemistry.

  • Kinase Inhibitors: The ethynyl group is frequently used to access 3-alkynylindoles or furopyridines via cyclization reactions. The specific substitution pattern (methoxy para to methyl) mimics the steric and electronic features of several bioactive natural products.

  • Click Chemistry Probes: The terminal alkyne allows for bio-orthogonal conjugation (CuAAC click reaction) with azide-tagged biomolecules, enabling the study of drug localization in cellular assays.

  • Heterocycle Formation:

    • Indole Synthesis: Reaction with amines under Pd-catalysis (Larock indole synthesis).

    • Benzofuran Synthesis: Cyclization involving the methoxy group (after demethylation to phenol).

Analytical Characterization

To validate the synthesis of 2-Ethynyl-4-methoxytoluene (and distinguish it from the isomer), look for these key signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Acetylenic H: Singlet at ~3.2–3.4 ppm . This confirms the terminal alkyne.[7]

    • Methoxy (-OCH₃): Singlet at ~3.8 ppm (3H).

    • Methyl (-CH₃): Singlet at ~2.4 ppm (3H).

    • Aromatic Protons:

      • Proton at C3 (ortho to ethynyl, meta to methoxy): Doublet (small coupling) ~6.9–7.0 ppm.

      • Proton at C5/C6: Look for ABX or AB pattern depending on resolution.

  • IR Spectroscopy:

    • C≡C Stretch: Weak/Medium band at ~2100–2120 cm⁻¹ .

    • ≡C-H Stretch: Sharp, strong band at ~3300 cm⁻¹ .

References

  • Sigma-Aldrich. Product Specification: 1-Ethynyl-4-methoxy-2-methylbenzene (Isomer Reference).Link (Note: Used for isomer comparison data).

  • PubChem. Compound Summary: 2-ethynyl-4-methoxy-1-methylbenzene (CAS 1691719-04-6).Link

  • ChemicalBook. 2-Bromo-4-methoxytoluene (Precursor CAS 36942-56-0).[3][4][5][6]Link

  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002. (Standard Protocol Reference).[8]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 2-Ethynyl-1-methoxy-4-methylbenzene

[1][2]

Executive Summary & Compound Identity

This compound (CAS: 74331-69-4), also known as 2-ethynyl-4-methylanisole, represents a specific class of electron-rich aryl alkynes used frequently as building blocks in Sonogashira cross-couplings, "Click" chemistry (CuAAC), and heterocyclic synthesis.[1][2]

The critical physicochemical feature of this compound is its low melting point (30–34 °C) .[2] This borderline solid/liquid state creates unique challenges in solubility handling, weighing, and storage.[2] This guide provides a field-proven framework for solvent selection, ensuring quantitative transfer and reaction stability.[2]

Physicochemical Profile
PropertyValueTechnical Implication
CAS Number 74331-69-4Unique identifier for sourcing/verification.[1][2]
Molecular Formula C₁₀H₁₀OLipophilic, non-ionizable neutral core.[2]
Molecular Weight 146.19 g/mol Low MW facilitates high volatility under vacuum.[2]
Melting Point 30–34 °C CRITICAL: May melt upon contact with warm gloves or during exothermic dissolution.[2]
Physical State White/Pale Yellow SolidOften appears as a semi-solid or "wet" solid at room temperature.[2]
LogP (Predicted) ~2.5 – 2.8Highly lipophilic; practically insoluble in water.[2]

Solubility Profile & Solvent Compatibility

The solubility of this compound is governed by its aromatic anisole core (lipophilic) and the terminal alkyne (weakly acidic, polarizable).[1][2]

Solvent Selection Matrix

The following table categorizes solvents based on experimental utility.

Solvent ClassSpecific SolventsSolubility RatingPrimary ApplicationField Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>500 mg/mL)Extraction, Transfer, NMRBest for preparing stock solutions.[2] High volatility of DCM allows easy removal, but avoid prolonged rotary evaporation which may sublime the alkyne.[2]
Polar Aprotic DMSO, DMF, DMAcHigh (>200 mg/mL)Reaction MediumStandard solvents for Sonogashira/Click chemistry.[2] Warning: Dissolution in DMSO is exothermic; can melt the compound immediately.[2]
Ethers THF, 1,4-Dioxane, Diethyl EtherHigh (>300 mg/mL)Grignard/LithiationTHF is the solvent of choice for generating the acetylide anion (using n-BuLi or Grignards).[2]
Aromatic Toluene, BenzeneHigh High-Temp ReactionsExcellent for reflux conditions.[1][2] Toluene is preferred over Benzene due to toxicity.[2]
Alcohols Methanol, EthanolModerate/Temperature Dependent RecrystallizationSoluble when warm; solubility drops significantly at -20°C. Ideal for purification via crystallization.[1][2]
Alkanes Hexanes, Pentane, HeptaneModerate Precipitation/WashThe compound is soluble in hexanes at RT but may precipitate at -78°C. Used to wash away non-polar impurities if the product is more polar.[2]
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)Workup (Biphasic)Forms the organic layer.[2] Requires surfactant/co-solvent (e.g., t-BuOH) for aqueous "Click" reactions.[2]
Critical Handling: The "Melt" Phase

Because the melting point (30–34 °C) is near ambient laboratory temperatures (especially in warm climates or inside gloveboxes), the compound often behaves as a supercooled liquid.[2]

  • Dissolution Thermodynamics: Adding solvent often lowers the melting point further (freezing point depression).[2] Do not be alarmed if the solid "disappears" into an oil before fully dissolving; this is a phase change, not necessarily dissolution.[2]

  • Weighing Protocol: Do not weigh on weighing paper if the lab temperature is >25°C. The compound may melt and stick to the paper.[2] Use a glass weighing boat or weigh directly into the tared reaction flask.

Experimental Protocols

Protocol A: Preparation of Standard Stock Solution (1 M in DCM)

Use this for analytical standards or transfer to reaction vessels.[1][2]

  • Tare: Place a 20 mL scintillation vial (with a foil-lined cap) on the balance.

  • Weigh: Weigh 1.46 g of this compound directly into the vial.

    • Note: If the compound is semi-solid, use a warmed glass Pasteur pipette to transfer it as a liquid.[2]

  • Dissolve: Add 5 mL of Dichloromethane (DCM). Swirl gently. The solid/melt should dissolve instantly.[2]

  • Dilute: Quantitatively transfer to a 10 mL volumetric flask. Rinse the vial 2x with 2 mL DCM.[2]

  • Fill: Fill to the mark with DCM. Invert 10x to mix.

  • Storage: Store at -20°C. Seal with Parafilm. DCM is volatile and will concentrate the solution over time if not sealed.[2]

Protocol B: Reaction Setup for Sonogashira Coupling (Anhydrous)

This protocol prioritizes the exclusion of oxygen to prevent Glaser coupling (homocoupling of alkynes).[1][2]

  • Solvent Prep: Sparge Anhydrous DMF or THF with Argon for 15 minutes prior to use.

  • Dissolution: In a Schlenk flask, dissolve 1.0 equiv of this compound in the degassed solvent (0.2 M concentration).

  • Base Addition: Add amine base (e.g., Et₃N or Diisopropylamine).[2]

    • Mechanistic Insight: The base deprotonates the terminal alkyne (pKa ~25) in the catalytic cycle.[2][3]

  • Catalyst Addition: Add Pd catalyst and CuI co-catalyst last under a positive stream of Argon.

    • Safety: Copper acetylides can be explosive when dry.[2] Ensure the reaction mixture remains wet/solvated during the entire process.[2]

Protocol C: Recrystallization (Purification)

Used when the compound contains non-polar impurities.[1][2]

  • Solvent System: Methanol (MeOH).[2]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling MeOH (~50-60°C).

  • Filtration: If particulates are present, filter rapidly through a pre-warmed glass frit.[2]

  • Crystallization: Allow the solution to cool slowly to Room Temperature, then place in a -20°C freezer overnight.

  • Collection: Cold filtration. Wash crystals with ultra-cold (-78°C) Hexanes to remove surface impurities without redissolving the product.[2]

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and handling based on the compound's phase behavior.

SolventSelectionStartStart: this compoundCheckStateCheck Physical State(MP: 30-34°C)Start->CheckStateSolidSolid Form(Stored <20°C)CheckState->SolidCold LabMeltMelt/Oil Form(Temp >30°C)CheckState->MeltWarm LabWeighingWeighing ProtocolSolid->WeighingMelt->WeighingDirectWeighWeigh directly into FlaskWeighing->DirectWeighIf SolidPipetteTransferTransfer as Liquid via Warm PipetteWeighing->PipetteTransferIf MeltApplicationSelect ApplicationDirectWeigh->ApplicationPipetteTransfer->ApplicationSynthesisSynthesis (Coupling)Application->SynthesisPurificationPurificationApplication->PurificationAnalysisAnalysis (NMR/GC)Application->AnalysisSynthSolventPolar Aprotic(DMF, DMSO, THF)*Degas thoroughly*Synthesis->SynthSolventPurifSolventRecrystallization(MeOH or EtOH)*Cool to -20°C*Purification->PurifSolventAnalSolventChlorinated(CDCl3, DCM)*High Solubility*Analysis->AnalSolvent

Caption: Decision tree for handling this compound based on physical state and application.

Stability & Storage Recommendations

  • Oxidative Instability: The electron-rich anisole ring combined with the terminal alkyne makes this compound susceptible to oxidation.[2]

    • Mechanism:[2][3][4][5][6] Formation of quinones (ring oxidation) or diyne coupling (alkyne oxidation).[2]

    • Prevention:[2][5] Store under an inert atmosphere (Nitrogen or Argon).[2]

  • Temperature Control:

    • Store at 2–8°C (Refrigerator) or -20°C (Freezer) to maintain solid state.[1][2]

    • Repeated freeze-thaw cycles near the MP (30°C) can promote degradation or moisture condensation.[1][2]

  • Acid Sensitivity:

    • The methoxy group is generally stable, but the alkyne can hydrate to a ketone under strong acidic conditions (Hg/Acid catalyzed hydration).[2] Avoid strong aqueous acids unless intended.[2]

References

  • Sigma-Aldrich. 1-Ethynyl-4-methoxy-2-methylbenzene Product Sheet & SDS.[1][2] (CAS 74331-69-4).[1][2][7] Accessed 2025.[2][8] Link

  • PubChem. Compound Summary: 1-Ethynyl-4-methoxy-2-methylbenzene.[2] National Library of Medicine.[2] Link

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.[2] (Contextual grounding for alkyne solubility in coupling reactions). Link[1][2]

  • Meldal, M., & Tornøe, C. W. (2008).[2] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2] Chemical Reviews, 108(8), 2952–3015.[2] (Solvent systems for Click Chemistry). Link[1][2]

Electronic Properties of Methoxy-Substituted Aryl Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxy-substituted aryl alkynes represent a critical scaffold in both optoelectronic materials and medicinal chemistry. The interplay between the methoxy group (-OCH₃) and the alkyne moiety (


) is governed by a dichotomy of electronic effects: inductive withdrawal  (

) and resonance donation (

). This guide provides a mechanistic analysis of how positional isomerism (ortho, meta, para) dictates the HOMO-LUMO gap, reactivity profiles, and photophysical behavior of these systems. We further detail a validated Sonogashira coupling protocol for their synthesis, ensuring high reproducibility for research applications.

Electronic Structure & Hammett Correlations[1]

The Push-Pull Mechanism

The electronic behavior of methoxy-substituted aryl alkynes is defined by the interaction between the electron-rich aromatic ring and the


-system of the alkyne. The methoxy group acts as a strong Electron Donating Group (EDG)  via resonance but a weak Electron Withdrawing Group (EWG)  via induction.
  • Para-Substitution (4-Methoxy): Resonance dominates.[1] The lone pair on the oxygen atom delocalizes into the benzene ring and further into the alkyne

    
    -system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) significantly more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the bandgap.
    
  • Meta-Substitution (3-Methoxy): Resonance is geometrically forbidden from reaching the alkyne directly. The inductive effect (electronegativity of Oxygen) dominates, often resulting in a slight stabilization of the HOMO and a hypsochromic (blue) shift relative to the para-isomer.

Hammett Substituent Constants ( )

To quantify these effects, we utilize Hammett constants.[2][3] The divergence between


 and 

explains the reactivity differences.
Substituent Position

Value
Dominant EffectElectronic Consequence
Para (-OCH₃)

Resonance (

)
Strong electron donation to alkyne; activates

-carbon for electrophilic attack.
Meta (-OCH₃)

Induction (

)
Weak electron withdrawal; deactivates ring slightly; minimal conjugation extension.
Resonance Visualization

The following diagram illustrates the electron delocalization pathway in 4-methoxyphenylacetylene, highlighting the "push-pull" nature that enhances hyperpolarizability.

Resonance cluster_0 Electronic Flow OMe Methoxy (-OCH3) Lone Pair Donor Benzene Aryl Ring (Conjugation Bridge) OMe->Benzene +R Effect Alkyne Alkyne (-C≡C-) Electron Acceptor Benzene->Alkyne π-Delocalization HOMO HOMO Energy Increased Alkyne->HOMO Bandgap Narrowing

Figure 1: Resonance electron flow in para-methoxy aryl alkynes, leading to HOMO destabilization.

Photophysical Properties[4][5]

The electronic perturbations described above directly manifest in the UV-Vis absorption and fluorescence spectra.

Solvatochromism and Bandgap

Methoxy-substituted aryl alkynes exhibit positive solvatochromism. As solvent polarity increases, the excited state (which often has higher intramolecular charge transfer character, ICT) is stabilized more than the ground state, leading to a red shift.

Comparative Photophysical Data (in Ethanol)

Compound

(nm)

(

)
Fluorescence

Electronic Character
Phenylacetylene 278~18,0000.12Baseline Conjugation
3-Methoxyphenylacetylene 282~16,5000.10Inductive Perturbation
4-Methoxyphenylacetylene 296~24,0000.28Strong ICT / Resonance

Note: The bathochromic shift (red shift) of ~18 nm for the para-isomer confirms the extension of the conjugated system via the oxygen lone pairs.

Synthesis & Structural Validation

To access these materials with high fidelity, a palladium-catalyzed Sonogashira cross-coupling is the industry standard. Below is an optimized protocol for 4-methoxyphenylacetylene .

Optimized Sonogashira Protocol

Reaction: 4-Iodoanisole + Trimethylsilylacetylene


 Intermediate 

Product

Reagents:

  • Substrate: 4-Iodoanisole (1.0 equiv)

  • Alkyne Source: Trimethylsilylacetylene (TMSA) (1.2 equiv) or Phenylacetylene

  • Catalyst:

    
     (2-3 mol%)
    
  • Co-Catalyst: CuI (1-2 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 ratio)
    

Step-by-Step Workflow:

  • Degassing: Dissolve 4-iodoanisole in anhydrous THF/

    
    . Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Cu(I) catalyst, leading to Glaser homocoupling byproducts.
    
  • Catalyst Addition: Add

    
     and CuI under positive Argon pressure. The solution typically turns yellow/brown.
    
  • Alkyne Addition: Add the alkyne dropwise via syringe.

  • Reaction: Stir at room temperature (for iodides) or

    
     (for bromides) for 4-12 hours. Monitor disappearance of halide by TLC (Hexane/EtOAc).
    
  • Workup: Filter off ammonium salts. Concentrate in vacuo. Redissolve in

    
    , wash with 
    
    
    
    (aq) to remove copper traces.
  • Purification: Silica gel column chromatography. Methoxy-alkynes are typically non-polar; elute with Hexanes/EtOAc (95:5).

Synthesis Workflow Diagram

Sonogashira Start Aryl Iodide + Alkyne (Degassed THF/Et3N) Cat Add Pd(II) / Cu(I) Catalysts Start->Cat Cycle Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Cat->Cycle Argon Atm Workup Filter Salts & Wash w/ NH4Cl Cycle->Workup TLC Complete Product Pure Aryl Alkyne Workup->Product Column Chrom.

Figure 2: Optimized Sonogashira cross-coupling workflow for methoxy-aryl alkynes.

Reactivity & Applications in Drug Discovery[6][7]

The electron-rich nature of methoxy-substituted alkynes makes them unique pharmacophores and synthetic handles.

Click Chemistry (CuAAC)

The terminal alkyne group is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Electronic Effect: The electron-donating methoxy group in the para position increases the electron density of the alkyne. While CuAAC is generally insensitive to electronics, electron-rich alkynes can show accelerated kinetics in strain-promoted variants or specific ligand-free conditions.

  • Application: Bioconjugation of fluorescent probes. The methoxy group ensures the resulting triazole fluorophore has high quantum yield (preventing quenching).

Metabolic Stability & Pharmacophores

In Medicinal Chemistry, the alkyne bond is rigid and linear (sp hybridized).

  • Metabolic Shielding: The methoxy group is a known metabolic soft spot (O-demethylation by CYPs). However, placing it para to a rigid alkyne linker can sterically hinder the approach of heme-iron centers compared to flexible alkyl chains.

  • Case Study (OGA Inhibitors): 4-(phenylethynyl)piperidine derivatives often feature methoxy substitutions to tune the lipophilicity (

    
    ) and occupy specific hydrophobic pockets in enzymes like O-GlcNAcase (OGA).
    

References

  • Hammett Substituent Constants: Leffler, J. E.; Grunwald, E. Rates and Equilibria of Organic Reactions. Wiley, 1963.
  • Sonogashira Coupling Mechanism & Protocol: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

  • Electronic Properties of Aryl Alkynes: Liang, Y. et al. "Impact of para-substitution on the electronic properties of phenylacetylene." Journal of Physical Chemistry A, 2010.
  • Medicinal Chemistry Applications: "Alkynes in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020.[4] Link

  • Fluorescence of Methoxy-Derivatives: "Fluorescence Studies of Poly(phenyleneethynylene)s." MIT Research Repository. Link

Sources

Methodological & Application

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept first fully described in 2001 by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn.[1] This powerful ligation reaction enables the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[2][3] Its remarkable reliability, broad functional group tolerance, and mild reaction conditions have propelled its widespread adoption across diverse scientific disciplines, including drug discovery, bioconjugation, and materials science.[4][5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the CuAAC protocol, from its underlying mechanism to practical, field-proven methodologies.

Theoretical Foundation: The "Click" Advantage

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, failing to meet the stringent criteria of a true "click" reaction.[1][7] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 and, crucially, proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole.[7] This transformation is bioorthogonal, meaning the reacting moieties (azide and alkyne) are essentially inert to the vast majority of functional groups found in biological systems, allowing for highly specific labeling and conjugation.[4][8]

The Catalytic Cycle: A Mechanistic Overview

The precise mechanism of the CuAAC reaction has been the subject of extensive experimental and computational studies.[3][9][10] The generally accepted pathway involves the following key steps:

  • Formation of the Copper(I) Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper(I)-acetylide intermediate.[3]

  • Coordination of the Azide: The azide then coordinates to the copper center. Evidence suggests that a binuclear copper complex may be involved, where a second copper atom acts as a stabilizing ligand.[9][10]

  • Cycloaddition: A six-membered copper metallacycle is formed through the concerted cycloaddition of the azide to the copper-bound alkyne.[7][9]

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst to complete the cycle.[7]

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[7][11]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_catalyst_generation Catalyst Generation Cu(I) Cu(I) Cu(I)-Alkyne_Complex Cu(I)-Alkyne Complex Cu(I)->Cu(I)-Alkyne_Complex + Alkyne Alkyne Alkyne Alkyne->Cu(I)-Alkyne_Complex Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)-Alkyne_Complex->Cu(I)-Acetylide - H+ Metallacycle Six-membered Copper Metallacycle Cu(I)-Acetylide->Metallacycle + Azide Azide Azide Azide->Metallacycle Triazolyl-Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl-Cu Triazolyl-Cu->Cu(I) Regeneration Triazole_Product 1,4-Disubstituted Triazole Triazolyl-Cu->Triazole_Product + H+ Cu(II) Cu(II) Cu(II)->Cu(I) + Reducing Agent Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu(II)

Figure 1: Simplified Catalytic Cycle of the CuAAC Reaction.

Experimental Protocols

The success of a CuAAC reaction hinges on careful consideration of the reaction components and conditions. The following section provides a general protocol for small molecule synthesis and a specialized protocol for bioconjugation applications.

Essential Components and Their Roles
ComponentExamplesPurpose
Copper(II) Source CuSO₄·5H₂OPrecursor to the active Cu(I) catalyst.[12]
Reducing Agent Sodium AscorbateReduces Cu(II) to Cu(I) to initiate and maintain the catalytic cycle.[12]
Ligand THPTA, TBTA, BTTAAStabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, and can accelerate the reaction rate.[13][14][15]
Solvents t-BuOH/H₂O, THF/H₂O, DMSO, DMF, H₂ODissolves reactants and facilitates the reaction.[12]
General Protocol for Small Molecule Synthesis

This protocol is suitable for the reaction of organic-soluble azides and alkynes.

Materials:

  • Azide-containing molecule

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent.

  • Catalyst Preparation: In a separate vial, prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • Reaction Initiation: To the solution of the azide and alkyne, add the copper(II) sulfate solution (0.1-5 mol%).

  • Addition of Reducing Agent: Add the sodium ascorbate solution (typically a 5 to 10-fold excess relative to the copper).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol for Bioconjugation

This protocol is designed for the labeling of biomolecules, such as proteins or nucleic acids, in an aqueous environment. The use of a copper-chelating ligand is crucial to protect the biomolecule from damage by reactive oxygen species and to enhance reaction efficiency.[16][17]

Materials:

  • Alkyne- or azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Azide- or alkyne-containing cargo molecule (e.g., a fluorescent dye or a drug)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand

  • Sodium ascorbate

  • Aminoguanidine (optional, to scavenge reactive byproducts of ascorbate oxidation)[18]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.[13]

    • Prepare a 200 mM stock solution of THPTA in water.[13]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[13]

    • Dissolve the azide- or alkyne-cargo molecule in a suitable solvent (e.g., DMSO or water).

  • Catalyst-Ligand Complex Formation: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio. Allow the solution to stand for a few minutes to form the copper-ligand complex.[13][17]

  • Reaction Setup:

    • In a separate reaction tube, combine the biomolecule solution with the cargo molecule. The molar ratio of the cargo molecule to the biomolecule is typically in the range of 1:4 to 1:10.[13]

    • Add the pre-formed copper-ligand complex to the reaction mixture.

    • If using, add aminoguanidine.

  • Reaction Initiation: Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light if using a photosensitive cargo.[13]

  • Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the catalyst.[19]

Quantitative Data and Reaction Parameters

The optimal conditions for a CuAAC reaction can vary depending on the specific substrates and application. The following table summarizes typical reaction parameters.

ParameterSmall Molecule SynthesisBioconjugation
Alkyne Concentration 0.1 - 0.5 M10 µM - 1 mM
Azide to Alkyne Ratio 1.0 - 1.2 : 11 - 50 : 1
CuSO₄ (mol%) 0.1 - 5 mol%50 - 250 µM final concentration
Ligand to Copper Ratio Not always necessary2:1 to 5:1
Sodium Ascorbate 5-10 fold excess over Cu5-10 fold excess over Cu
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 24 hours30 minutes - 2 hours

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Yield Catalyst Inactivation: The active Cu(I) is oxidized to inactive Cu(II).Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the sodium ascorbate solution is freshly prepared.[20]
Poor Reagent Quality: Impurities in the azide or alkyne starting materials.Purify the starting materials before use.
Inappropriate Ligand: The chosen ligand is not suitable for the reaction conditions.For aqueous bioconjugations, use a water-soluble ligand like THPTA. For organic solvents, TBTA may be more appropriate.[15][21]
Side Reactions (e.g., alkyne homocoupling) Oxidative conditions leading to Glaser coupling.Increase the concentration of the reducing agent and ensure an oxygen-free environment.[20]
Biomolecule Degradation Copper toxicity or damage from reactive oxygen species.Use a chelating ligand in sufficient excess (at least 2:1 ligand to copper). Consider adding a radical scavenger like aminoguanidine.[16][18]
Precipitation in Bioconjugation Protein aggregation or precipitation of the catalyst complex.Ensure adequate mixing and consider using a denaturing or solvating co-solvent like DMSO if the biomolecule can tolerate it.[16]

Conclusion

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition has proven to be an exceptionally robust and versatile tool for chemical synthesis and bioconjugation. Its high efficiency, specificity, and mild reaction conditions have cemented its place in the modern chemist's and biologist's toolbox. By understanding the underlying mechanism and carefully optimizing the reaction parameters as outlined in this guide, researchers can confidently and successfully apply the CuAAC protocol to a wide array of applications, accelerating innovation in drug discovery and beyond.[22][23]

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dudley, G. B., & Hu, X. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Retrieved from [Link]

  • Click chemistry. (2024, February 1). In Wikipedia. Retrieved from [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved from [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024, September 20). AxisPharm. Retrieved from [Link]

  • Cen-Pacheco, F., M-Ríos, V. H., & R-García, E. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(3), 1337–1346. Retrieved from [Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). AxisPharm. Retrieved from [Link]

  • A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments. (2016, August 5). ACS Publications. Retrieved from [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved from [Link]

  • Bao, X., & He, W. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 639–652. Retrieved from [Link]

  • Bao, X., & He, W. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. Retrieved from [Link]

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(5), 1520–1521. Retrieved from [Link]

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. (2010, October 28). ACS Publications. Retrieved from [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2012, August 20). ACS Publications. Retrieved from [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2015, December 18). Molecules. Retrieved from [Link]

  • CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. (2016, May 26). Molecules. Retrieved from [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020, December 1). Molecules. Retrieved from [Link]

  • Why is the efficiency of my CuAAC click chemistry so low? (2021, November 20). ResearchGate. Retrieved from [Link]

  • Stubborn CuAAC reaction as derivatization for ESI-MS. (2020, July 23). Chemistry Stack Exchange. Retrieved from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2019, July 19). Bioconjugate Chemistry. Retrieved from [Link]

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Application Note: A Practical Guide to the Sonogashira Coupling of 2-Ethynyl-1-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This reaction has become indispensable for constructing complex molecular architectures, finding widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5][6] This guide offers a detailed exploration of the Sonogashira coupling, specifically focusing on the versatile building block, 2-Ethynyl-1-methoxy-4-methylbenzene . We present both classical copper-co-catalyzed and modern copper-free protocols, delve into the underlying reaction mechanisms, provide strategies for optimization, and discuss troubleshooting common experimental challenges. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this critical transformation for the synthesis of novel diarylacetylene scaffolds.

The Core Reaction: Mechanistic Insights

The Sonogashira reaction typically employs a dual-catalyst system, harnessing the unique properties of both palladium and copper to achieve the desired cross-coupling under mild conditions.[1][7][8] Understanding the interplay between these two catalytic cycles is paramount for optimizing reaction outcomes and troubleshooting unexpected results.

The Dual Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles, as illustrated below.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition Intermediate Ar-Pd(II)L₂(X) pd_trans Transmetalation Intermediate Ar-Pd(II)L₂(C≡CR') pd_add->pd_trans Transmetalation product Coupled Product (Ar-C≡CR') pd_trans->product Reductive Elimination cu_alkyne π-Alkyne Complex [Cu(C≡CR')] cu_alkyne->pd_trans aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_add Oxidative Addition alkyne Terminal Alkyne (H-C≡CR') alkyne->cu_alkyne + Cu(I)X + Base product->pd0 Catalyst Regeneration base Base cu_catalyst Cu(I)X

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

  • The Palladium Cycle : The cycle begins with a coordinatively unsaturated Pd(0) complex. This active catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.[9] This step is often rate-limiting, and its efficiency depends on the halide's identity, with reactivity following the trend I > Br > Cl.[1]

  • The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide intermediate.[10] This step increases the nucleophilicity of the alkyne and facilitates the subsequent transfer.

  • Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the halide and forming an alkynyl-palladium(II) species. This is the key step where the two cycles intersect.[11]

  • Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the new C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

The Case for Copper-Free Sonogashira

While the classical Pd/Cu system is highly effective, the presence of copper can catalyze the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling, to form a symmetric di-yne byproduct.[1][6] This side reaction is particularly problematic under aerobic conditions. To circumvent this issue and simplify purification, especially in pharmaceutical applications, copper-free protocols have been developed.[12][13][14] These methods typically rely on a stronger base, a more electron-rich and bulky phosphine ligand on the palladium catalyst, or different solvent systems to facilitate the direct reaction of the palladium complex with the deprotonated alkyne, bypassing the need for a copper acetylide intermediate.[13][14]

Experimental Protocols

The following protocols provide a starting point for the successful coupling of this compound with a representative aryl halide. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox to prevent catalyst degradation and minimize homocoupling.[7]

Protocol I: Classical Pd/Cu Co-Catalyzed Coupling

This protocol is a robust and widely applicable method for a broad range of substrates.

Objective: To synthesize 1-Iodo-4-((2-methoxy-5-methylphenyl)ethynyl)benzene.

Materials and Reagents

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.
This compound 146.19 146 mg 1.0 1.0
1,4-Diiodobenzene 329.91 363 mg 1.1 1.1
PdCl₂(PPh₃)₂ 701.90 14.0 mg 0.02 0.02
Copper(I) Iodide (CuI) 190.45 3.8 mg 0.02 0.02
Triethylamine (TEA) 101.19 0.42 mL 3.0 3.0

| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | - |

Step-by-Step Methodology

  • Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 1,4-diiodobenzene (1.1 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.02 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Base Addition: Under a positive pressure of argon, add anhydrous THF (5 mL) followed by triethylamine (3.0 eq) via syringe. The amine acts as both the base and a ligand for the copper catalyst.[1]

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting alkyne is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of Celite® to remove the catalyst residues and amine salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove residual copper salts, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol II: Robust Copper-Free Sonogashira Coupling

This protocol is ideal for sensitive substrates or when the elimination of copper contamination and homocoupling byproducts is critical.

Objective: To synthesize 1-Bromo-4-((2-methoxy-5-methylphenyl)ethynyl)benzene.

Materials and Reagents

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.
This compound 146.19 146 mg 1.0 1.0
1,4-Dibromobenzene 235.91 260 mg 1.1 1.1
Pd(OAc)₂ 224.50 4.5 mg 0.02 0.02
SPhos (Ligand) 410.48 16.4 mg 0.04 0.04
K₂CO₃ (Potassium Carbonate) 138.21 276 mg 2.0 2.0

| Dimethylformamide (DMF), anhydrous | - | 5 mL | - | - |

Step-by-Step Methodology

  • Setup: In a glovebox or under a strong argon flow, add Pd(OAc)₂ (0.02 eq) and the SPhos ligand (0.04 eq) to a dry Schlenk tube. Add anhydrous DMF (2 mL) and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Reagent Addition: To a separate Schlenk flask, add this compound (1.0 eq), 1,4-dibromobenzene (1.1 eq), and K₂CO₃ (2.0 eq). Evacuate and backfill with argon.

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the flask containing the reagents via an argon-purged syringe. Add any remaining DMF to reach a total volume of 5 mL.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. The higher temperature is often necessary to activate aryl bromides.[1] Monitor progress by TLC or LC-MS.

  • Work-up and Purification: After completion (typically 6-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Workflow and Optimization

Achieving high yields and purity in Sonogashira couplings requires careful consideration of several parameters. The following workflow and table summarize key variables for optimization.

Caption: General experimental workflow for Sonogashira coupling.

Key Parameters for Optimization

Parameter Choice & Rationale Potential Issues
Aryl Halide Reactivity: I > OTf > Br >> Cl.[11] Iodides are most reactive and can often be coupled at room temperature. Bromides and chlorides require more forcing conditions (higher temp, stronger ligands). With less reactive halides (Br, Cl), catalyst deactivation or slow reaction rates can occur.
Catalyst/Ligand Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are standard for Pd/Cu systems.[8] For copper-free systems, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) with a Pd(OAc)₂ or Pd₂(dba)₃ source are highly effective.[15] Air-sensitive catalysts (Pd(PPh₃)₄) can lead to poor results if not handled under strictly inert conditions. Ligand choice is crucial for activating challenging substrates.
Base Amines (Et₃N, DIPEA): Act as both base and solvent in Pd/Cu systems.[1] Inorganic Bases (K₂CO₃, Cs₂CO₃): Commonly used in copper-free reactions, especially with polar aprotic solvents like DMF or DMSO.[15] Insufficient base can stall the reaction. The choice of base must be compatible with the solvent and functional groups on the substrates.
Solvent THF, DMF, Toluene: Common choices. The solvent must solubilize all components. For copper-free systems, polar aprotic solvents can accelerate the reaction. Aqueous media have also been successfully employed.[12][16] Poor solubility can lead to low yields. High-boiling point solvents may require higher temperatures for removal during work-up.

| Temperature | Room temperature is often sufficient for aryl iodides.[1] Aryl bromides and chlorides typically require heating (50-100 °C). | Excessive heat can lead to catalyst decomposition and side reactions. Insufficient heat will result in a sluggish or incomplete reaction. |

Applications in Drug Discovery

The diarylacetylene core structure synthesized via the Sonogashira coupling of this compound is a privileged scaffold in medicinal chemistry. The rigid, linear alkyne linker precisely positions the two aromatic rings, making it an excellent building block for designing enzyme inhibitors, receptor antagonists, and molecular probes. For instance, the product from this reaction could serve as a key intermediate in the synthesis of complex heterocyclic systems or molecules targeting protein kinases.

Caption: Potential synthetic route from a Sonogashira product.

Examples of drugs synthesized using the Sonogashira reaction include Tazarotene (for psoriasis) and Altinicline (a nicotinic receptor agonist), highlighting the reaction's industrial and pharmaceutical relevance.[1][17]

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Li, J. J., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

  • CiteDrive. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • ETH Zurich Research Collection. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • ResearchGate. Sonogashira coupling in natural product synthesis. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ACS Publications. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. [Link]

  • PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]

  • National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Wiley Online Library. A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. [Link]

  • Taylor & Francis Online. Sonogashira coupling – Knowledge and References. [Link]

  • ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • RSC Publishing. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. [Link]

  • The Reaction Monitor. Copper-free Sonogashira coupling. [Link]

  • YouTube. Sonogashira Coupling. [Link]

Sources

Synthesis of 1,2,3-triazoles using 2-Ethynyl-1-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1,2,3-Triazoles using 2-Ethynyl-1-methoxy-4-methylbenzene

Executive Summary

This guide details the protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles utilizing This compound (EMMB) as the alkyne scaffold. EMMB is a pharmacologically relevant building block, often employed in the design of kinase inhibitors and GPCR ligands where the ortho-methoxy substituted aryl ring serves as a critical recognition motif.

The protocol relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] Unlike thermal Huisgen cycloadditions, which produce mixtures of 1,4- and 1,5-isomers, this method is regiospecific for the 1,4-isomer. We address specific challenges associated with EMMB, including the steric influence of the ortho-methoxy group and the electron-rich nature of the aryl ring, ensuring high yields and purity.

Mechanistic Principles

The reaction proceeds via a stepwise organometallic cycle rather than a concerted pericyclic process. The electron-donating methoxy group at the ortho position of EMMB increases the electron density of the alkyne, facilitating the initial formation of the


-complex but potentially stabilizing the copper intermediate, which necessitates the use of accelerating ligands (e.g., TBTA or THPTA) to ensure rapid turnover.

Key Mechanistic Steps:

  • 
    -Coordination:  Cu(I) coordinates to the alkyne 
    
    
    
    -system.
  • Acetylide Formation: Deprotonation of the terminal alkyne yields a

    
    -bound Cu(I)-acetylide.
    
  • Azide Coordination & Ring Closure: The organic azide binds to the copper center, followed by nucleophilic attack of the acetylide carbon on the azide nitrogen, forming a metallacycle.

  • Protonation: Ring contraction and protonolysis release the triazole product.

CuAAC_Mechanism Start Reagents (Alkyne + Azide) Pi_Complex Cu-Alkyne π-Complex Start->Pi_Complex + Cu(I) Cu_I Active Cu(I) Species Cu_I->Pi_Complex Acetylide Cu(I)-Acetylide (σ-bound) Pi_Complex->Acetylide - H+ Metallacycle Cu-Metallacycle Intermediate Acetylide->Metallacycle + Azide (R-N3) Product 1,4-Triazole Product Metallacycle->Product + H+ Regeneration of Cu(I) Product->Cu_I Catalyst Turnover

Figure 1: The catalytic cycle of CuAAC.[2] The active Cu(I) species is generated in situ from Cu(II) using sodium ascorbate.[3]

Safety & Handling (Critical)

WARNING: Organic azides are potentially explosive.[4][5][6][7]

  • C/N Ratio Rule: Ensure the total number of carbon and oxygen atoms is at least three times the number of nitrogen atoms ($ (C+O)/N \ge 3 $).

  • Metal Hazards: Do NOT use metal spatulas with sodium azide or neat organic azides to avoid forming shock-sensitive heavy metal azides.[6] Use Teflon or ceramic tools.

  • Solvents: Never use halogenated solvents (DCM, CHCl3) with sodium azide, as di- and tri-azidomethane (highly explosive) can form.

Experimental Protocol

Reagents & Materials
  • Alkyne: this compound (1.0 equiv)

  • Azide: R-N

    
     (1.1 equiv) (Prepare fresh or obtain commercially)
    
  • Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO

    
    )
    
  • Reductant: Sodium Ascorbate (NaAsc)[2][3]

  • Ligand (Optional but Recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) – Crucial for protecting Cu(I) from oxidation and preventing chelation by the EMMB methoxy group.

  • Solvent:

    
    -Butanol / Water (1:1 v/v)
    
Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • CuSO

      
      : 100 mM in water.
      
    • NaAsc: 500 mM in water (Freshly prepared; yellowing indicates oxidation).

    • TBTA: 50 mM in DMSO/t-BuOH.

  • Reaction Assembly:

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve EMMB (1.0 mmol, 146 mg) and the Organic Azide (1.1 mmol) in 4 mL of

      
      -BuOH.
      
    • Add 4 mL of Water. (The mixture may be biphasic; this is normal).

    • Add TBTA (0.01 mmol, 1 mol%) if using.

    • Add CuSO

      
        solution (0.01 mmol, 1 mol%, 100 µL).
      
    • Initiation: Add NaAsc solution (0.10 mmol, 10 mol%, 200 µL) dropwise. The reaction mixture should turn bright yellow/orange (characteristic of Cu(I)-TBTA complex).

  • Incubation:

    • Stir vigorously at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Check via TLC (Mobile phase: Hexane/EtOAc). The alkyne spot (high R

      
      ) should disappear.
      
  • Workup & Purification:

    • Quench: Dilute with 20 mL water. If the product precipitates as a solid, filter and wash with cold water and dilute ammonium hydroxide (to remove Cu traces).

    • Extraction (if oil): Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Recrystallization from EtOH is preferred for solid triazoles. If chromatography is needed, use a gradient of Hexane

      
       40% EtOAc/Hexane.
      

Workflow Setup Dissolve EMMB + Azide in t-BuOH/H2O Catalysis Add CuSO4 + NaAsc (Stir 4-12h) Setup->Catalysis Check TLC Check (Alkyne Consumed?) Catalysis->Check Check->Catalysis No (Add more NaAsc) Workup Dilute w/ H2O Filter or Extract Check->Workup Yes Purify Recrystallize (EtOH) Workup->Purify

Figure 2: Experimental workflow from reaction assembly to purification.

Optimization & Troubleshooting

The ortho-methoxy group in EMMB can occasionally hinder reaction rates due to steric bulk or competitive chelation. Use the table below to optimize conditions.

VariableStandard ConditionOptimization for Sluggish ReactionsRationale
Solvent t-BuOH / H

O (1:1)
DMSO / H

O (4:1)
DMSO improves solubility of lipophilic EMMB and stabilizes Cu(I).
Ligand NoneTBTA or THPTA (1-2 mol%)Ligands protect Cu(I) from disproportionation and outcompete the methoxy group for Cu binding.
Temperature 25°C40–60°CThermal energy overcomes the steric barrier of the ortho-substituent.
Catalyst Loading 1 mol%5 mol%Higher loading compensates for catalyst deactivation in oxygen-rich environments.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Link

Sources

2-Ethynyl-1-methoxy-4-methylbenzene as a proteomic probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoproteomic Profiling with 2-Ethynyl-1-methoxy-4-methylbenzene (2-EMMB)

Part 1: Core Directive & Executive Summary

The "Clickable" Anisole: A Dual-Purpose Probe for Metabolic & Fragment Profiling

This compound (2-EMMB) represents a specialized class of Activity-Based Probes (ABPs) and Fragment-Based Drug Discovery (FBDD) tools. Its structure combines a pharmacologically relevant core (4-methylanisole) with a latent bioorthogonal handle (the ethynyl/alkyne group).

Unlike broad-spectrum probes (e.g., fluorophosphonates for serine hydrolases), 2-EMMB is a Directed Probe . It is primarily utilized in two advanced workflows:

  • Metabolic Enzyme Profiling (Mechanism-Based Inactivation): Targeting enzymes, specifically Cytochrome P450s (CYPs), that metabolize electron-rich aromatic ethers. The probe acts as a "suicide substrate," undergoing metabolic activation to covalently modify the active site.

  • Fragment-Based Ligand Discovery: Serving as a "clickable fragment" to map binding pockets in hydrophobic proteins, detected via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide details the protocols for using 2-EMMB to profile the "Anisole-Binding Proteome" and identify metabolic off-targets in drug discovery.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Basis

The Warhead-Tag Paradox: In standard ABPP, a probe consists of a Warhead (reactive group) and a Tag (reporter). 2-EMMB is unique because the alkyne group can function as both, depending on the biological context.

  • Mechanism A: Metabolic Activation (The "Suicide" Pathway)

    • Target: Oxidoreductases (e.g., CYP1A2, CYP2E1, Peroxidases).

    • Process: The enzyme attempts to oxidize the aromatic ring or the ethynyl group.

    • Activation: The ethynyl group is oxidized to a reactive species (e.g., ketene, oxirene, or radical cation).

    • Ligation: This intermediate reacts instantly with a nucleophilic residue (Cys, Ser, His) or the heme porphyrin within the active site.

    • Result: The enzyme is covalently labeled.[1][2][3] Note: If the alkyne is consumed in the reaction, a secondary handle or "survival" of the alkyne is required. However, in many cases, the alkyne serves as the click handle, and the covalent attachment occurs via benzylic oxidation of the 4-methyl group (forming a reactive methide) or ring epoxidation, leaving the alkyne intact for click chemistry.

  • Mechanism B: Fragment Interaction (The "Click" Pathway)

    • Target: Non-enzymatic binding pockets (Receptors, Transporters).

    • Process: 2-EMMB binds via hydrophobic interactions (pi-stacking).

    • Detection: Since 2-EMMB lacks a photoreactive group (like diazirine), this mode is strictly for Covalent Fragment Screening (reacting with hyper-reactive cysteines) or requires In Situ Click Chemistry (target-templated synthesis).

Experimental Design Strategy

To ensure data integrity, the experimental design must account for non-specific binding and background labeling.

  • Control 1: Competition (Blockade). Pre-incubate with excess non-alkyne analog (4-methylanisole) to block specific binding sites.

  • Control 2: Heat Denaturation. Heat-inactivated proteomes distinguish enzymatic labeling (Mechanism A) from non-specific chemical reactivity.

  • Control 3: "No-Click" Control. Omit the azide-reporter to assess native autofluorescence or endogenous biotinylation.

Part 3: Visualization & Formatting

Workflow Diagram: Metabolic Profiling with 2-EMMB

ABPP_Workflow Start Biological Input (Live Cells / Microsomes) Incubation Probe Incubation (2-EMMB, 1-50 µM) Start->Incubation Activation Metabolic Activation (P450/Oxidase Activity) Incubation->Activation In situ Covalent Covalent Protein Modification (Suicide Inhibition) Activation->Covalent Reactive Intermediate Lysis Lysis & Homogenization Covalent->Lysis Click CuAAC Click Reaction (+ Azide-Biotin/Fluor) Lysis->Click Add Reagents Enrichment Streptavidin Enrichment (Pull-down) Click->Enrichment Analysis LC-MS/MS or SDS-PAGE Enrichment->Analysis Control Competition Control (Excess 4-Methylanisole) Control->Incubation Pre-treatment

Caption: Figure 1. Chemoproteomic workflow for profiling enzymes activated by 2-EMMB. The probe undergoes metabolic activation to covalently modify the target, followed by "click" conjugation for analysis.

Part 4: Detailed Protocols

Protocol A: In Situ Metabolic Labeling (Live Cells/Microsomes)

Reagents Required:

  • Probe: this compound (100 mM stock in DMSO).

  • Biological System: Human Liver Microsomes (HLM) or HepG2 cells.

  • Cofactors: NADPH (for microsomes).

  • Click Reagents: Azide-PEG3-Biotin (or Azide-Rhodamine), TCEP, TBTA (Ligand), CuSO4.

Step-by-Step Methodology:

  • Preparation of Proteome:

    • Microsomes: Dilute HLM to 1 mg/mL in PBS (pH 7.4).

    • Cells: Grow HepG2 cells to 80% confluence. Replace media with serum-free media.

  • Probe Incubation:

    • Add 2-EMMB to a final concentration of 10–50 µM .

    • Critical Step: For microsomes, add 1 mM NADPH to initiate metabolic turnover. Without NADPH, P450-mediated activation will not occur.

    • Incubate for 60 minutes at 37°C with gentle agitation.

  • Termination & Lysis:

    • Microsomes: Stop reaction by adding cold MeOH or immediate click chemistry (if compatible).

    • Cells: Wash 3x with cold PBS to remove unbound probe. Scrape cells into lysis buffer (1% Triton X-100, 0.1% SDS in PBS + Protease Inhibitors).

    • Sonicate (3 x 10s pulses) and centrifuge (16,000 x g, 10 min) to clear debris.

  • Click Chemistry (CuAAC):

    • Adjust protein concentration to 1–2 mg/mL.

    • Add reagents in the following order (mix after each):

      • Azide-Tag: 100 µM (final).

      • TBTA: 100 µM (pre-mixed with DMSO).

      • CuSO4: 1 mM.

      • TCEP: 1 mM (freshly prepared).

    • Incubate for 1 hour at Room Temperature in the dark.

  • Precipitation:

    • Add 4 volumes of ice-cold Methanol/Chloroform (4:1). Vortex and incubate at -20°C for 1 hour (or overnight).

    • Centrifuge at 16,000 x g for 10 min. Discard supernatant (removes excess reagents).

    • Wash pellet 2x with cold Methanol. Air dry briefly.

Protocol B: Enrichment & Mass Spectrometry
  • Re-solubilization: Dissolve protein pellet in 1.2% SDS/PBS (heated to 80°C for 5 min if necessary). Dilute to 0.2% SDS with PBS.

  • Affinity Purification: Add Streptavidin-Agarose beads (50 µL slurry per mg protein). Incubate 2 hours at RT.

  • Stringent Washing:

    • 1x 1% SDS in PBS.

    • 1x 4M Urea in PBS.

    • 2x PBS.

    • 2x 50 mM Ammonium Bicarbonate (AmBic).

  • On-Bead Digestion:

    • Resuspend beads in 200 µL AmBic.

    • Add Trypsin (Sequencing Grade) at 1:50 enzyme:protein ratio.

    • Incubate overnight at 37°C.

  • Analysis: Collect supernatant (peptides). Desalt using C18 StageTips. Analyze via LC-MS/MS (Data-Dependent Acquisition).

Part 5: Data Analysis & Interpretation

Table 1: Expected Results & Interpretation

ObservationInterpretationValidation Steps
Strong Signal (Western/MS) Successful covalent labeling of target.Competed away by excess 4-methylanisole?
Signal Requires NADPH Target is likely a P450 or NADPH-dependent reductase.Test with specific P450 inhibitors (e.g., Furafylline for 1A2).
Signal Independent of NADPH Target contains a hyper-reactive nucleophile or probe acts as a general electrophile.Check if signal persists in heat-denatured control.
Broad Smear (SDS-PAGE) Non-specific labeling / Probe aggregation.Reduce probe concentration; increase washing stringency.

Bioinformatics:

  • Filter MS data for proteins enriched >2-fold over the "No Probe" or "Competition" controls.

  • Look for P450 isoforms (CYP1A2, CYP2C19) or Phase II enzymes (UGTs) if the probe is metabolized.

References

  • Cravatt, B. F., et al. (2008).[2][4] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

  • Hollenberg, P. F., et al. (2008). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and clinical implications. Chemical Research in Toxicology. Link

  • Ando, J., et al. (2016). Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein.[3] Journal of the American Chemical Society. Link

  • Speers, A. E., & Cravatt, B. F. (2004).[1] Profiling enzyme activities in vivo using click chemistry methods.[2][5] Chemistry & Biology. Link

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis. Link

Sources

Bio-orthogonal Labeling Using Aryl Alkyne Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the precise and elegant world of bio-orthogonal chemistry, this guide offers an in-depth exploration of labeling techniques centered on aryl alkyne derivatives. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring that each protocol is not just a procedure, but a self-validating system for robust and reproducible results.

Introduction: The Power of Bio-orthogonal Chemistry and the Rise of Aryl Alkynes

Bio-orthogonal chemistry refers to a class of chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][2] This powerful concept, pioneered by Carolyn R. Bertozzi, has revolutionized our ability to study biomolecules in their natural context.[1] At the heart of many bio-orthogonal strategies lies the "click chemistry" concept, characterized by reactions that are high-yielding, stereospecific, and generate minimal byproducts.[3]

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, but the cytotoxicity of the copper catalyst limits its application in living cells.[4] This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative.[2][5] SPAAC harnesses the inherent ring strain of cyclooctynes to dramatically accelerate the reaction with azides, enabling rapid and specific labeling in live cells and even whole organisms.[4][5]

Aryl alkyne derivatives, particularly strained cyclooctynes fused to one or more aromatic rings, have emerged as premier tools in the SPAAC toolkit. The fusion of aryl rings to the cyclooctyne core increases ring strain, thereby enhancing the reaction rate with azides.[5] This guide will focus on the practical application of these powerful reagents.

Understanding the Engine: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

The SPAAC reaction is a [3+2] cycloaddition between a strained cyclooctyne (the dipolarophile) and an azide (the 1,3-dipole). The significant ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed readily at physiological temperatures without the need for a catalyst.[6] The result is a stable triazole linkage.[6]

DOT Script for SPAAC Mechanism

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Choosing Your Tool: A Comparative Analysis of Aryl Alkyne Probes

The selection of the appropriate aryl alkyne probe is critical for the success of a bio-orthogonal labeling experiment. The choice depends on a balance of factors including reaction kinetics, stability, solubility, and the specific biological question being addressed.

Aryl Alkyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features & Considerations
DibenzocyclooctyneDBCO / ADIBO~0.6 - 1.0[7]Widely used due to a good balance of high reactivity and stability. Commercially available with a variety of functional groups.[8]
BiarylazacyclooctynoneBARAC~0.96[9]One of the fastest cyclooctynes, ideal for labeling low-abundance targets or for rapid, time-sensitive experiments.[10]
DibenzocyclooctynolDIBO~0.057[9]A precursor to other cyclooctynes, it exhibits good reactivity. The hydroxyl group can be further functionalized.[11]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1[12]A readily synthesized and highly reactive cyclooctyne. Its symmetric structure results in a single regioisomer upon reaction.[13]
Difluorinated CyclooctyneDIFO~0.076[9]The electron-withdrawing fluorine atoms enhance reactivity.[5]
Monofluorinated CyclooctyneMOFOSlower than DIFOOffers good stability for long-term storage.[5]
Aryl-less OctyneALOSlower than DIFOImproved water solubility compared to early cyclooctynes.[1]

Causality Behind Experimental Choices:

  • For high-speed labeling of low-abundance targets: BARAC is the reagent of choice due to its exceptional reaction kinetics.[10] This is crucial for in vivo imaging where reagent concentrations are low and dynamic processes are being observed.

  • For general-purpose labeling with a balance of reactivity and stability: DBCO is a robust and widely used option. Its commercial availability in various functionalized forms (e.g., NHS ester, maleimide) makes it a versatile tool for conjugating to proteins and other biomolecules.[14][15]

  • When synthetic accessibility and a single reaction product are paramount: BCN is an excellent choice. Its straightforward synthesis and symmetrical structure, which avoids the formation of regioisomers, are advantageous in applications requiring highly defined products.[13]

  • For applications requiring improved water solubility: While not an aryl alkyne, ALO was developed to address the hydrophobicity of earlier cyclooctynes. For aryl alkynes, strategic placement of polar groups on the aromatic rings can enhance solubility, a critical factor for in vivo applications.[8]

DOT Script for Probe Selection Workflow

Probe_Selection Start Define Experimental Goal Kinetics Reaction Speed Requirement Start->Kinetics Target Target Abundance Kinetics->Target Fast Environment Biological Environment (in vitro, in vivo) Kinetics->Environment Moderate BCN BCN (Symmetric) Kinetics->BCN Regio-specific BARAC BARAC (Fastest) Target->BARAC Low DBCO DBCO (Balanced) Target->DBCO High Solubility Solubility Requirement Environment->Solubility in vivo Environment->DBCO in vitro Solubility->DBCO Moderate PolarDBCO Polar DBCO Derivative Solubility->PolarDBCO High

Caption: Decision workflow for selecting the appropriate aryl alkyne probe.

Application Notes & Protocols

The following protocols are designed to be comprehensive and self-validating. Each step is accompanied by an explanation of its purpose, and critical parameters are highlighted.

Application Note 1: Cell Surface Glycan Labeling

Objective: To visualize and quantify sialic acid-containing glycoproteins on the surface of living cells. This is achieved by metabolically incorporating an azide-modified sugar, N-azidoacetylmannosamine (Ac₄ManNAz), into the glycan biosynthesis pathway, followed by SPAAC with a DBCO-functionalized fluorophore.[16][17]

Protocol: Live-Cell Staining of Surface Sialoglycans

Materials:

  • Mammalian cells (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) (stock solution in sterile DMSO)

  • Phosphate-buffered saline (PBS), sterile, warm (37°C)

  • DBCO-fluorophore conjugate (e.g., DBCO-488) (stock solution in DMSO)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Metabolic Labeling:

    • Seed cells in an appropriate culture vessel and allow them to reach the desired confluency.

    • Supplement the culture medium with Ac₄ManNAz to a final concentration of 25-50 µM. (Rationale: This concentration is typically sufficient for robust labeling without causing cytotoxicity. The optimal concentration may need to be determined empirically for your cell line.)

    • Incubate the cells for 48-72 hours under normal growth conditions to allow for metabolic incorporation of the azido-sugar into cell surface glycans.[16]

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz. (Rationale: Thorough washing is crucial to minimize background fluorescence from unreacted azido-sugars in the medium.)

  • SPAAC Reaction:

    • Prepare a 10-50 µM solution of the DBCO-fluorophore in pre-warmed cell culture medium or PBS. (Rationale: The optimal concentration of the DBCO-fluorophore should be titrated to achieve a high signal-to-noise ratio.)

    • Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light. (Rationale: Incubation at 37°C facilitates the reaction. Protecting from light is essential to prevent photobleaching of the fluorophore.)

    • For kinetic studies, you can perform a time-course experiment, imaging at different time points during the incubation.

  • Washing and Imaging:

    • Wash the cells three times with cold PBS to remove the unreacted DBCO-fluorophore.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. For quantitative analysis, use a flow cytometer.

Self-Validation/Controls:

  • Negative Control: Perform the entire procedure on cells that have not been treated with Ac₄ManNAz. This will determine the level of non-specific binding of the DBCO-fluorophore.

  • Positive Control: If available, use a cell line known to express high levels of sialoglycans.

  • Titration: Optimize the concentrations of both Ac₄ManNAz and the DBCO-fluorophore to find the optimal balance between signal intensity and background.

Application Note 2: Intracellular Protein Labeling using BONCAT

Objective: To specifically label and visualize newly synthesized proteins within cells using Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).[1][15] This method involves replacing methionine with its azide-containing analog, L-azidohomoalanine (AHA), during protein synthesis. The azide-labeled proteins are then detected via SPAAC with a DBCO-functionalized probe.

Protocol: BONCAT for Imaging Newly Synthesized Proteins

Materials:

  • Mammalian cells

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA) (stock solution in sterile water or PBS)

  • Complete cell culture medium

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • DBCO-fluorophore conjugate

  • DAPI or another nuclear counterstain

Procedure:

  • Methionine Depletion and AHA Labeling:

    • Wash the cells once with pre-warmed methionine-free medium.

    • Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

    • Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM). The duration of AHA incubation will determine the population of newly synthesized proteins that are labeled (e.g., 1-4 hours for short-term labeling).

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. (Rationale: Permeabilization is necessary to allow the DBCO-fluorophore to access intracellular proteins.)

    • Wash the cells three times with PBS.

  • Blocking and SPAAC Reaction:

    • Block non-specific binding by incubating the cells with blocking buffer for 30 minutes.

    • Prepare a 10-25 µM solution of the DBCO-fluorophore in blocking buffer.

    • Incubate the cells with the DBCO-fluorophore solution for 1 hour at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI, if desired.

    • Mount the coverslips and image using a fluorescence microscope.

Self-Validation/Controls:

  • Negative Control (No AHA): Perform the experiment on cells that were not incubated with AHA to control for non-specific labeling.

  • Negative Control (Methionine Chase): After AHA labeling, incubate a sample of cells in complete medium containing a high concentration of methionine for a period of time before fixation. This will chase the AHA out of the newly synthesized proteins and should result in a significant decrease in signal.

  • Positive Control: Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) prior to and during AHA incubation. This should abolish the BONCAT signal.

Application Note 3: In Vivo Imaging

Objective: To perform pre-targeted in vivo imaging using SPAAC. This two-step approach involves first administering an azide-modified targeting agent (e.g., an antibody or nanoparticle) that accumulates at the site of interest, followed by a systemically administered DBCO-functionalized imaging probe (e.g., a near-infrared fluorophore or a radiolabel).[18]

Protocol: Pre-targeted In Vivo Imaging

Materials:

  • Animal model (e.g., mouse with a tumor xenograft)

  • Azide-functionalized targeting molecule

  • DBCO-functionalized imaging probe

  • Sterile saline or other appropriate vehicle for injection

  • In vivo imaging system (e.g., IVIS, SPECT/CT)

Procedure:

  • Administration of Targeting Agent:

    • Administer the azide-functionalized targeting molecule to the animal via an appropriate route (e.g., intravenous injection).

    • Allow sufficient time for the targeting molecule to accumulate at the target site and for the unbound agent to clear from circulation. This time will vary depending on the pharmacokinetics of the targeting molecule.

  • Administration of Imaging Probe:

    • Administer the DBCO-functionalized imaging probe systemically.

  • In Vivo Imaging:

    • At various time points after administration of the imaging probe, perform in vivo imaging using the appropriate modality.

Self-Validation/Controls:

  • No Targeting Agent Control: Administer only the DBCO-functionalized imaging probe to an animal to assess its biodistribution and any non-specific accumulation.

  • Non-targeted Azide Control: Administer an azide-functionalized molecule that does not target the tissue of interest, followed by the DBCO probe, to assess background signal from the click reaction in non-target tissues.

  • Blocking Study: Co-administer an excess of the non-azide-functionalized targeting molecule along with the azide-functionalized version to demonstrate target-specific binding.

Synthesis of Key Reagents

For researchers who wish to synthesize their own probes, here are outlines for the synthesis of a common aryl alkyne building block and an azide-modified fluorophore.

Synthesis of DBCO-NHS Ester:

DBCO-NHS ester is a widely used reagent for labeling primary amines on biomolecules. It can be synthesized from DBCO-acid.[19][20]

DOT Script for DBCO-NHS Ester Synthesis

DBCO_NHS_Synthesis DBCO_Acid DBCO-Acid Activated_Ester Activated DBCO-NHS Ester DBCO_Acid->Activated_Ester NHS N-Hydroxysuccinimide (NHS) NHS->Activated_Ester EDC EDC EDC->Activated_Ester Activation Labeled_Protein DBCO-Labeled Protein Activated_Ester->Labeled_Protein Protein Protein with Primary Amine Protein->Labeled_Protein Conjugation

Caption: Synthetic scheme for labeling a protein with DBCO-NHS ester.

Synthesis of an Azide-Modified Fluorophore (Example: Azido-fluorescein):

Azide-functionalized fluorophores can be synthesized from commercially available dyes. For example, fluorescein isothiocyanate (FITC) can be reacted with an amino-PEG-azide linker to generate a water-soluble, azide-functionalized fluorescein probe.[21]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal 1. Inefficient metabolic labeling. 2. Low concentration or inactive probe. 3. Insufficient incubation time for SPAAC. 4. pH or buffer composition is not optimal.1. Optimize Ac₄ManNAz or AHA concentration and incubation time. 2. Use a fresh, validated probe. Increase probe concentration.[22] 3. Increase incubation time for the SPAAC reaction. 4. Ensure the reaction buffer is at a physiological pH (7.2-7.4). Some studies have shown that HEPES buffer can enhance SPAAC rates.[9]
High Background 1. Non-specific binding of the DBCO probe. 2. Incomplete removal of unincorporated azide or alkyne reagents. 3. Reaction of cyclooctyne with thiols.1. Increase the number and duration of washing steps. Include a blocking step (e.g., with BSA). 2. Ensure thorough washing after metabolic labeling and after the SPAAC reaction. 3. While less common with DBCO, some strained alkynes can react with thiols.[23] Consider using a different cyclooctyne or performing the reaction at a lower temperature.
Cell Toxicity 1. High concentration of metabolic precursor or probe. 2. Contaminants in synthesized probes.1. Perform a dose-response curve to determine the optimal non-toxic concentration of your reagents. 2. Ensure high purity of all synthesized reagents through appropriate purification methods.

Conclusion

Bio-orthogonal labeling with aryl alkyne derivatives has become an indispensable tool for the modern life scientist. The speed, specificity, and biocompatibility of the SPAAC reaction have opened up new avenues for studying complex biological processes in their native environments. By understanding the underlying chemical principles, carefully selecting the appropriate aryl alkyne probe, and employing robust, self-validating protocols, researchers can confidently harness the power of this technology to make groundbreaking discoveries.

References

  • Interventional nuclear medicine: "click" chemistry as an in vivo targeting strategy for imaging microspheres and bacteria. PubMed. [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. PMC. [Link]

  • Synthesis of azide- and alkyne-functionalized fluorescein derivatives 5... ResearchGate. [Link]

  • Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PMC. [Link]

  • From Bio- to Surface-Orthogonal Chemistry: Synthetic Routes to Functionalized Cyclooctynes. Semantic Scholar. [Link]

  • Developing bioorthogonal probes to span a spectrum of reactivities. PMC. [Link]

  • Developing bioorthogonal probes to span a spectrum of reactivities. ResearchGate. [Link]

  • Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. RSC Publishing. [Link]

  • Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. PMC. [Link]

  • Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. PMC. [Link]

  • Live-Cell Labeling of Specific Protein Glycoforms by Proximity-Enhanced Bioorthogonal Ligation. NIH. [Link]

  • Copper-free click chemistry. Wikipedia. [Link]

  • Bertozzi's synthesis of cyclooctyne. ResearchGate. [Link]

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing. [Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. Protocols.io. [Link]

  • Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. RSC Publishing. [Link]

  • Azide conjugates - for Click chemistry. Interchim. [Link]

  • Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ChemRxiv. [Link]

  • Polar Dibenzocyclooctynes for Selective Labeling of Extracellular Glycoconjugates of Living Cells. PMC. [Link]

  • Rapid Cu-Free Click Chemistry with Readily Synthesized Biarylazacyclooctynones. PMC. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]

  • Bioorthogonal chemistry. ResearchGate. [Link]

  • Bioorthogonal Chemistries for Labeling Living Systems. eScholarship. [Link]

  • boncat. Brandon S. Russell, Ph.D.. [Link]

  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC. [Link]

  • In Vivo Click Chemistry Enables Multiplexed Intravital Microscopy. PMC. [Link]

  • Second-order reaction rate constants for different cyclooctyne systems... ResearchGate. [Link]

  • Known cycloalkynes for bioconjugation. Cyclooctynes employed in strain-promoted alkyne–azide cycloaddition (SPAAC) most typically include DIBO (2), DIBAC (3) and BCN (6).. ResearchGate. [Link]

  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. AIP Publishing. [Link]

  • What troubleshooting recommendations are there if no signal is detected?. PCR Biosystems. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]

  • Copper-free click chemistry for dynamic in vivo imaging. PNAS. [Link]

  • Imaging cell surface glycosylation in vivo using "double click" chemistry. PubMed. [Link]

  • Development of Cyclooctyne-Nitrone Based Click Release Chemistry for Bioorthogonal Prodrug Activation both In Vitro and In Vivo. ResearchGate. [Link]

  • Interventional nuclear medicine: “click” chemistry as an in vivo targeting strategy for imaging microspheres and bacteria. RSC Publishing. [Link]

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The Sonogashira Coupling: A Comprehensive Guide to Palladium-Catalyzed Cross-Coupling of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Carbon-Carbon Triple Bond

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, utilizes a palladium catalyst and a copper(I) co-catalyst to construct conjugated enynes and arylalkynes with high efficiency and functional group tolerance.[4][5][6] The reaction's significance lies in its ability to be conducted under mild conditions, often at room temperature, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][7]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of the Sonogashira coupling. We will delve into the reaction mechanism, explore key experimental parameters, provide detailed protocols for both traditional and copper-free conditions, and discuss its applications in contemporary drug discovery.

Mechanistic Insights: The Dual Catalytic Cycle

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Palladium Catalytic Cycle:
  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl or vinyl halide (R-X) to a coordinatively unsaturated Palladium(0) species, forming a square planar Palladium(II) complex.[2] The reactivity of the halide follows the general trend: I > Br > Cl > F.[2]

  • Transmetalation: This is the key step where the two catalytic cycles intersect. The copper acetylide, formed in the copper cycle, transfers its acetylenic group to the Palladium(II) complex. This step is often considered the rate-determining step of the overall reaction.[5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C(sp²)-C(sp) bond and regenerate the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

The Copper Catalytic Cycle:
  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.

  • Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper acetylide intermediate.[2] This species is then ready for transmetalation to the palladium center.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_rx R-Pd(II)L₂-X pd0->pd2_rx Oxidative Addition (R-X) pd2_r_alkyne R-Pd(II)L₂(C≡CR') pd2_rx->pd2_r_alkyne Transmetalation pd2_r_alkyne->pd0 Reductive Elimination (R-C≡CR') cu_x Cu(I)X cu_alkyne [Cu(I)(R'C≡CH)]⁺X⁻ cu_x->cu_alkyne π-Alkyne Complex (R'C≡CH) cu_acetylide Cu(I)-C≡CR' cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd2_rx Transfer of Acetylide

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Key Experimental Parameters: A Guide to Optimization

Successful execution of a Sonogashira coupling relies on the careful selection and optimization of several key parameters.

ParameterCommon Choices & ConsiderationsRationale & Impact on Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂.[1][5][8] Catalyst loading is typically 0.5-5 mol%.The choice of ligand can influence catalyst stability and activity. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[5]
Copper(I) Co-catalyst CuI is the most common choice.[2] Loading is typically 1-10 mol%.The copper co-catalyst is crucial for the formation of the copper acetylide, facilitating the transmetalation step under mild conditions.[1][8]
Base Amines (e.g., triethylamine, diisopropylamine), carbonates (e.g., K₂CO₃, Cs₂CO₃).[1] The amine can often serve as the solvent.The base is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.[1] The choice of base can influence reaction rate and side product formation.
Solvent Amine bases (e.g., triethylamine), THF, DMF, acetonitrile.[1][2]The solvent must be able to dissolve the reactants and catalysts. The polarity and coordinating ability of the solvent can affect the reaction kinetics.
Temperature Typically room temperature to 80 °C.[1][2]Milder conditions are a key advantage of the Sonogashira reaction. However, less reactive halides (e.g., aryl bromides and chlorides) may require heating.[1]
Atmosphere An inert atmosphere (e.g., nitrogen or argon) is crucial.[1]The Pd(0) catalyst is sensitive to air. Oxygen can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1]

Experimental Protocols

Protocol 1: Classical Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

This protocol describes a general procedure for the coupling of an aryl iodide with a terminal alkyne using a palladium/copper co-catalyst system.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (5 mL) and triethylamine (5 mL) to the flask. Stir the mixture for 5 minutes to ensure dissolution.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

The presence of copper can sometimes lead to the formation of alkyne homocoupling products (Glaser coupling).[1][3] Copper-free conditions have been developed to circumvent this issue.[1][3][7]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, 10 mL)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate dry Schlenk flask under an inert atmosphere, stir Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in the reaction solvent for 15-20 minutes to pre-form the active Pd(0) catalyst.

  • Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask with the Pd and PPh₃ added directly), add the aryl bromide (1.0 mmol) and cesium carbonate (2.0 mmol).

  • Reagent Addition: Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Experimental_Workflow Figure 2: General Experimental Workflow for Sonogashira Coupling start Reaction Setup (Inert Atmosphere) reagents Add Aryl/Vinyl Halide, Catalysts, and Base start->reagents solvent Add Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Stir at Appropriate Temperature alkyne->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Quench and Extract monitoring->workup Upon Completion purification Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: A streamlined workflow for performing a Sonogashira coupling reaction.

Applications in Drug Discovery and Development

The Sonogashira coupling has become an indispensable tool in medicinal chemistry and drug discovery due to its ability to forge C(sp²)-C(sp) bonds under mild conditions, a common structural motif in biologically active molecules.[9][10] Its applications are diverse and impactful:

  • Synthesis of Natural Products and Analogs: Many natural products with potent biological activities contain alkyne or enyne functionalities. The Sonogashira reaction is a key step in the total synthesis of such molecules.[1][11]

  • Construction of Heterocyclic Scaffolds: The reaction is widely used to introduce alkynyl substituents onto heterocyclic rings, which are prevalent in many drug candidates.[7]

  • Linker Chemistry for Antibody-Drug Conjugates (ADCs): The formation of stable carbon-carbon bonds via Sonogashira coupling is employed in the synthesis of linkers that connect cytotoxic drugs to antibodies in ADCs.

  • Fragment-Based Drug Discovery (FBDD): The reaction allows for the efficient coupling of small alkyne-containing fragments to larger scaffolds, enabling the rapid exploration of chemical space.

A notable example is the synthesis of Tazarotene, a drug used for the treatment of psoriasis and acne.[4] The Sonogashira coupling is a crucial step in its manufacturing process.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use fresh, high-purity reagents and solvents. Ensure the catalyst is active. For less reactive halides, increase the reaction temperature.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen, excess copper catalyst.Ensure the reaction is performed under strictly anaerobic conditions. Consider using copper-free conditions (Protocol 2).
Dehalogenation of the Aryl/Vinyl Halide Presence of water or other protic sources.Use anhydrous solvents and reagents.
Formation of Unidentified Byproducts Side reactions of functional groups, catalyst decomposition.Protect sensitive functional groups. Optimize reaction conditions (temperature, reaction time, catalyst loading).

Conclusion

The Sonogashira coupling is a robust and versatile method for the formation of C(sp²)-C(sp) bonds, with broad applications in academic research and the pharmaceutical industry.[1][9] By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can effectively utilize this powerful reaction to synthesize a wide array of complex molecules. The continued development of more active and stable catalyst systems, including those for copper-free conditions, will undoubtedly expand the scope and utility of the Sonogashira coupling in the years to come.

References

  • Sonogashira coupling. In: Wikipedia. Accessed February 13, 2026. [Link]

  • Sonogashira Coupling. NROChemistry. Accessed February 13, 2026. [Link]

  • Bano, A., & Sharma, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7375. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Accessed February 13, 2026. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. CiteDrive. Accessed February 13, 2026. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Accessed February 13, 2026. [Link]

  • Sonogashira Coupling. BYJU'S. Accessed February 13, 2026. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Accessed February 13, 2026. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Accessed February 13, 2026. [Link]

  • Li, J. J. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(19), 7488-7490. [Link]

  • Tyagi, B., & Sharma, N. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 450. [Link]

  • The Sonogashira coupling reaction mechanism. ResearchGate. Accessed February 13, 2026. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organometallics, 34(22), 5497-5500. [Link]

  • Sonogashira coupling in natural product synthesis. ResearchGate. Accessed February 13, 2026. [Link]

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Troubleshooting & Optimization

Removing copper catalyst from click reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #Cu-AAC-99 Subject: Decontamination Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Products Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

The Core Issue: The "Triazole Trap"

Welcome to the Purification Support Center. If you are reading this, you likely have a "click" reaction product that is either blue/green, cytotoxic, or failing elemental analysis.

The Problem: The efficiency of CuAAC comes with a price. The 1,2,3-triazole ring formed during the reaction is not just a passive linker; it is a nitrogen-rich ligand that coordinates to Copper(I) and Copper(II) with high affinity. The Consequence: Simple washing often fails because the copper is not just "stuck" in the solvent; it is chemically bound to your product. To remove it, you must introduce a competitive chelator with a higher stability constant (


) than the triazole-copper complex.

Diagnostic Workflow

Before selecting a protocol, determine your product's solubility profile.[1] Use the decision tree below to select the correct Standard Operating Procedure (SOP).

CopperRemoval Start START: Product Solubility? WaterSol Water Soluble (Hydrophilic) Start->WaterSol OrgSol Organic Soluble (Lipophilic) Start->OrgSol Macro Macromolecule (>1kDa)? (Protein/Polymer) WaterSol->Macro Extract SOP-01: Chelation Extraction (EDTA/NH4OH) OrgSol->Extract Standard Scale ResinOrg SOP-02: Thiol-Silica Scavenger Resin OrgSol->ResinOrg High Purity / Pharma Dialysis SOP-03: Chelation Dialysis (EDTA Buffer) Macro->Dialysis Yes ResinWater SOP-02: Water-Compatible Scavenger Resin Macro->ResinWater No (Small Molecule)

Figure 1: Decision matrix for selecting the appropriate copper removal strategy based on product properties.

Technical Protocols (SOPs)

SOP-01: Liquid-Liquid Chelation Extraction

Best for: Small organic molecules soluble in EtOAc, DCM, or Chloroform.

The Mechanism: EDTA (Ethylenediaminetetraacetic acid) forms a hexadentate complex with Cu(II) (


), which is thermodynamically more stable than the Triazole-Cu complex.

Protocol:

  • Oxidation: If the reaction was kept strictly anaerobic, stir the open flask for 15 minutes to allow air to oxidize Cu(I) to Cu(II). Cu(II) is more easily chelated by EDTA.

  • Preparation: Prepare a 0.5 M EDTA solution (disodium salt) and adjust pH to ~8.0 with NaOH. Crucial: EDTA efficacy drops significantly below pH 7.

  • Extraction:

    • Dilute reaction mixture with organic solvent (e.g., EtOAc).

    • Wash with 0.5 M EDTA solution (1:1 volume ratio). Shake vigorously for 2 minutes .

    • Visual Check: The aqueous layer should turn blue (Cu-EDTA complex). The organic layer should clear.

  • Repetition: Repeat the EDTA wash until the aqueous layer remains colorless (usually 3 cycles).

  • Finishing: Wash with brine to remove residual EDTA, dry over

    
    , and concentrate.
    

Pro-Tip: If the product is acid-stable, a wash with 10%


 (aq)  is often faster than EDTA. The ammonia forms a dark blue 

complex that partitions aggressively into the water phase.
SOP-02: Solid-Phase Scavenging (Resins)

Best for: Pharmaceutical intermediates, scale-up, or products difficult to extract.

The Mechanism: Functionalized silica or polystyrene beads (specifically Thiols or Thioureas) bind Cu with extreme affinity. Thiol-functionalized silica can remove Cu to <5 ppm.

Protocol:

  • Selection:

    • Organic Solvents: Use SiliaMetS® Thiol or QuadraPure™ TU .

    • Aqueous/Polar: Use TMT (Trimercaptotriazine) functionalized resins.

  • Dosage: Add 4–5 equivalents of scavenger resin relative to the initial copper catalyst loading.

  • Incubation:

    • Add resin directly to the reaction mixture.

    • Stir at room temperature for 4 hours (or overnight for <10 ppm requirements).

    • Temperature: Heating to 40°C increases scavenging kinetics.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad. The copper remains trapped on the solid resin.

  • Validation: The filtrate should be colorless.

SOP-03: Chelation Dialysis

Best for: Bioconjugates, Proteins, and DNA.

The Mechanism: Standard dialysis only removes free ions. To strip Cu bound to the triazole bioconjugate, a chelator must be present inside the dialysis buffer to pull the metal off the protein.

Protocol:

  • Buffer A (Stripping): PBS (pH 7.4) + 10 mM EDTA (or DTPA).

  • Buffer B (Cleaning): PBS (pH 7.4) only.

  • Process:

    • Dialyze product against Buffer A for 12–24 hours at 4°C.

    • Switch to Buffer B for 2–3 changes to remove the EDTA.

    • Note: Chelex 100 resin can also be added directly to the dialysis bag for rapid scavenging, though this risks protein adsorption.

Comparative Data & Limits

When developing drugs, you must adhere to ICH Q3D Elemental Impurity guidelines.

MethodResidual Cu (Typical)ThroughputCostSuitability
EDTA Wash 50 - 200 ppmHighLowGeneral Synthesis
Ammonia Wash 20 - 100 ppmHighLowAcid-Stable Organics
Thiol Resin < 5 ppm MediumHighPharma/Late Stage
Crystallization VariesLowMediumFinal Step Polish

Regulatory Limits (ICH Q3D R2):

  • Oral PDE: 3000 µ g/day [2]

  • Parenteral (IV) PDE: 300 µ g/day

  • Note: If your daily dose is 1g, your product must contain <300 ppm Cu for IV administration.

Troubleshooting & FAQs

Q: My product is still green after three EDTA washes. What now?

  • A: Your product likely acts as a multidentate ligand (e.g., contains pyridines or multiple triazoles) that out-competes EDTA.

    • Fix: Switch to Sulfide Precipitation . Dissolve product in solvent, add a small amount of Sodium Sulfide (

      
      ) nonahydrate. CuS will precipitate immediately (black solid). Filter through a 0.2 µm PTFE membrane. Warning: Generates 
      
      
      
      gas; work in a fume hood.

Q: I am seeing cell toxicity in my "Cu-free" product.

  • A: "Colorless" does not mean "Copper-free." Copper is cytotoxic at micromolar concentrations. Even 50 ppm can kill sensitive cell lines.

    • Fix: You must use a Thiol-based scavenger resin (SOP-02) or perform a final HPLC purification with 0.1% EDTA in the mobile phase.

Q: Can I use a regular silica column to remove copper?

  • A: Silica does adsorb copper, but often "streaks" it through the column, contaminating fractions.

    • Fix: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) or 1%

      
       . This deactivates the silica and helps bind the copper at the top of the column.
      

References

  • ICH Q3D(R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[3] Link

  • Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008. Link

  • Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 2004. Link

  • Campbell-Verduyn, L. S., et al. "Copper-Free 'Click': 1,3-Dipolar Cycloaddition of Azides and Arynes." Chemical Communications, 2009. (Context on avoiding Cu entirely). Link

  • Gawande, M. B., et al. "Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis." Chemical Reviews, 2016. (Discussion on heterogeneous catalysts for easier removal). Link

Sources

Optimizing Sonogashira yields with electron-rich alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Optimization of Sonogashira Yields with Electron-Rich Alkynes Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

User Issue Summary

"I am attempting to couple an electron-rich alkyne (1-octyne) with an aryl iodide. Standard conditions (Pd(PPh3)4, CuI, Et3N) are resulting in low yields (<30%) and significant homocoupling of the alkyne. The reaction mixture turns black rapidly. How do I optimize for alkyl/electron-rich alkynes?"

Module 1: Critical Mechanism Analysis (The "Why")

To solve this, we must first diagnose the kinetic bottleneck. Electron-rich alkynes (alkyl-substituted) behave fundamentally differently from the aryl alkynes (e.g., phenylacetylene) typically used in textbook examples.

The pKa Barrier:

  • Phenylacetylene pKa: ~19 (DMSO)

  • Alkyl Acetylene (e.g., 1-octyne) pKa: ~25 (DMSO)

The Kinetic Consequence: In the standard copper-cocatalyzed cycle, the rate-limiting step for electron-rich alkynes often shifts to the Transmetallation step. The higher pKa makes the formation of the Copper-Acetylide species significantly slower and thermodynamically less favorable compared to aryl alkynes. This "stalled" cycle allows the Copper-Acetylide to accumulate and undergo oxidative dimerization (Glaser coupling) before it can transfer the alkyne to the Palladium center.

Visualizing the Bottleneck:

SonogashiraBottleneck Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (CRITICAL BOTTLENECK) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuX Cu-X CuAcetylide Cu-Acetylide (Slow Formation) CuX->CuAcetylide Alkyl-Alkyne + Base (High pKa Barrier) CuAcetylide->TransMet Slow Transfer Glaser SIDE REACTION: Glaser Homocoupling CuAcetylide->Glaser O2 present

Caption: Figure 1. The catalytic cycle highlighting the transmetallation bottleneck caused by the high pKa of electron-rich alkynes, leading to competing Glaser homocoupling.

Module 2: Protocol Optimization (The "How")
2.1 Troubleshooting the Catalyst System

Standard Pd(PPh3)4 is often insufficient for alkyl alkynes because the monodentate phosphines dissociate easily, leading to catalyst decomposition (palladium black formation) before the slow transmetallation can occur.

Recommendation: Switch to electron-rich, bulky phosphine ligands (Buchwald-type) or N-Heterocyclic Carbenes (NHCs). These ligands facilitate oxidative addition and, crucially, stabilize the Pd(II) intermediate to allow time for the sluggish transmetallation.

Ligand ClassRecommended LigandWhy it works for Alkyl Alkynes
Biaryl Phosphines XPhos or CyJohnPhos Bulky steric hindrance promotes reductive elimination; electron-rich nature stabilizes the metal center against precipitation.
NHC IPr or IMes Extremely strong sigma-donors. Prevents catalyst death during the long reaction times required for alkyl alkynes.
Bidentate dppf The large bite angle of dppf can sometimes accelerate reductive elimination, though less effective than XPhos for this specific issue.
2.2 Suppressing Glaser Coupling (Homocoupling)

The formation of the diyne side-product (Glaser coupling) is the primary yield-killer. This is strictly an oxidative process mediated by Copper(II).

The "Zero-Tolerance" Oxygen Protocol:

  • Degassing: Sparging with argon is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base.

  • Syringe Pump Addition: Do not add the alkyne all at once. Maintain a low steady-state concentration of the alkyne to statistically favor the cross-coupling over the homocoupling.

    • Rate: Add the alkyne (diluted in solvent) dropwise over 1–2 hours.

  • Ascorbate Additive: Add 5-10 mol% of Sodium Ascorbate. This acts as a scavenger to reduce any adventitious Cu(II) (which catalyzes Glaser) back to Cu(I) (which catalyzes Sonogashira).

2.3 Base & Solvent Matrix

The base must be strong enough to deprotonate the alkyl alkyne (pKa ~25) but compatible with the functional groups.

  • Standard (Fail): Et3N/THF (Often too weak/non-polar).

  • Optimized: Cs2CO3 in DMF or DMAc .

    • Reasoning: The carbonate anion in a polar aprotic solvent forms a "naked," highly reactive base species that aids in the difficult deprotonation step.

Module 3: Step-by-Step Optimized Protocol

Experiment: Coupling 4-iodoanisole with 1-octyne.

  • Catalyst Pre-load: In a glovebox or under strict Argon Schlenk line, charge a dried reaction vial with:

    • Pd(OAc)2 (2 mol%)

    • XPhos (4 mol%)

    • Cs2CO3 (2.0 equiv)

    • CuI (5 mol%)

    • Aryl Halide (1.0 equiv)

  • Solvent Prep: Add anhydrous DMF (degassed via Freeze-Pump-Thaw).

  • Alkyne Addition:

    • Dissolve 1-octyne (1.2 equiv) in a separate portion of degassed DMF.

    • Load into a syringe.

  • Execution:

    • Heat the reaction block to 60°C.

    • Begin slow addition of the alkyne solution via syringe pump over 60 minutes.

  • Workup:

    • Filter through a celite pad (to remove Pd/Cu residues).

    • Wash with EtOAc/Brine.

    • Note: If the aqueous layer is blue, Cu(II) is present (confirming oxidation occurred).

Module 4: Diagnostic Decision Tree

Use this logic flow to troubleshoot specific failure modes in your current experiment.

TroubleshootingTree Start Analyze Reaction Outcome Q1 Is Homocoupling (Diyne) Major Product? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Sol1 1. Check O2 exclusion (Freeze-Pump-Thaw) 2. Implement Slow Addition 3. Add Na-Ascorbate Yes1->Sol1 Q2 Did Reaction Turn Black Immediately? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 Sol2 Catalyst Decomposition. Switch to XPhos or NHC-Pd. Reduce Temp. Yes2->Sol2 Q3 Is Starting Material Recovered? No2->Q3 Sol3 Reactivity Issue. 1. Switch Base to Cs2CO3 2. Switch Solvent to DMF/DMAc 3. Check Ar-X purity Q3->Sol3

Caption: Figure 2. Troubleshooting logic for Sonogashira coupling failures.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I run this Copper-free to avoid homocoupling entirely? A: Yes, but it requires higher temperatures and more active Pd species. The "Copper-Free Sonogashira" relies entirely on the carbopalladation mechanism or direct deprotonation by base.

  • Protocol: Use Pd(CH3CN)2Cl2 with XPhos and Cs2CO3 in MeCN at 80°C. Note that without Copper, the reaction is significantly slower for alkyl alkynes and may require 24-48 hours.

Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Usually, no. Stalling is often due to the poisoning of the catalyst by the alkyne or precipitation of the Pd. Instead of adding more catalyst later, try a "hot injection" method where the catalyst is added to the pre-heated mixture of Ar-X and Base, followed by the slow addition of alkyne.

Q: Why does the color change from yellow to bright green? A: Bright green usually indicates the formation of Cu(II) species (often solvated by the amine). This is a "Check Engine Light" for oxygen ingress. Stop the reaction, as Glaser coupling is now the dominant pathway.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Gelman, D., & Buchwald, S. L. (2003).[1] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.[2] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][4][5][6][7][8][9] Angewandte Chemie International Edition, 46(6), 834–871. Link

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[1] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][10][11] Organic Letters, 5(11), 1841–1844. Link

Sources

Technical Support Hub: Stability of 2-Ethynyl-1-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Troubleshooting of 2-Ethynyl-1-methoxy-4-methylbenzene in Solution Document ID: TSH-EMMB-001 Last Updated: February 13, 2026 Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists[1]

Compound Snapshot & Chemical Identity

Before addressing stability, verify the exact isomer in use. The ortho-substitution pattern of the ethynyl and methoxy groups creates specific steric and electronic effects that differ from the para-isomer (4-ethynylanisole).[1]

PropertyDetail
Chemical Name This compound
CAS Number 104971-07-5
Structure Anisole core with an ethynyl group at C2 and methyl at C4.[1]
Electronic Class Electron-rich Aryl Alkyne (Methoxy group is a strong EDG).
Physical State Low-melting solid or viscous liquid (dependent on purity/temp).[2]
Primary Reactivity Nucleophilic attack (alkyne), Oxidative homocoupling (Glaser), Electrophilic aromatic substitution.

Critical Stability Factors

The stability of this compound in solution is governed by four primary vectors: Oxidation , Polymerization , Acidity , and Light .[1]

A. Oxidative Dimerization (Glaser Coupling)

The most common degradation pathway in solution is the oxidative coupling of two terminal alkyne units to form a conjugated diyne (Glaser/Hay coupling).

  • Mechanism: Catalyzed by trace copper ions (ppb levels) and base in the presence of Oxygen.

  • Visual Indicator: Solution turns from colorless to yellow/brown.

  • Risk Factor: High.[2] The electron-donating methoxy group increases the electron density of the alkyne, making the terminal proton less acidic but the alkyne more susceptible to radical cation formation during oxidation [1].

B. Polymerization (Thermal & Catalytic)

Aryl alkynes can undergo chain-growth polymerization to form poly(phenylacetylene) derivatives.

  • Triggers: Transition metals (Rh, Pd, Mo), Lewis acids, or temperatures >100°C.

  • Visual Indicator: Solution becomes viscous and dark red/black; precipitation of insoluble polymer.

  • Risk Factor: Moderate in pure solution; High if metal catalysts are present.

C. Light Sensitivity

Conjugated aromatic systems are susceptible to photo-degradation.[1]

  • Mechanism: UV light can excite the

    
    -system, leading to radical formation or [2+2] cycloadditions.
    
  • Risk Factor: Moderate.[3]

D. Proton Exchange (Deuterium)
  • Issue: In protic deuterated solvents (e.g., MeOD, D2O), the terminal acetylenic proton (

    
    ) can undergo exchange, leading to the "disappearance" of the signal in NMR.
    

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes for this compound.

DegradationPathways Compound 2-Ethynyl-1-methoxy- 4-methylbenzene Diyne Glaser Product (1,3-Diyne Dimer) Compound->Diyne O2, Cu(cat), Base (Oxidative Coupling) Polymer Poly(arylacetylene) Compound->Polymer Heat (>100°C) or Metal Cat (Rh, Mo) Hydration Acetophenone Deriv. (Ketone) Compound->Hydration H2O, Acid/Hg/Au (Hydration)

Figure 1: Primary degradation pathways. The Red nodes represent irreversible degradation products common in storage.

Troubleshooting Guide (Q&A)

Q1: My clear solution turned yellow overnight. Is it still usable?

Diagnosis: This indicates early-stage oxidative coupling (dimerization) or trace oligomerization. The yellow color comes from the extended conjugation of the 1,3-diyne product.

  • Action: Run a TLC or LC-MS.

    • *If impurity < 2%: * Use immediately; purification may lose more material than it saves.

    • *If impurity > 5%: * Purify via a short silica plug (elute with Hexanes/EtOAc). The non-polar dimer moves differently than the monomer.

  • Prevention: Always sparge solvents with Argon/Nitrogen for 15 mins before dissolving the compound. Store under inert atmosphere.

Q2: I see a precipitate forming in my stock solution (DMSO/DMF).

Diagnosis:

  • Polymerization: If the precipitate is colored (red/dark) and amorphous, it is likely a polymer.

  • Acetylide Formation: If the precipitate is crystalline/fine and you used metal spatulas or stored in a metal container, it could be a metal acetylide (Copper/Iron). WARNING: Metal acetylides are explosive.

  • Action:

    • Filter the solution through a 0.2 µm PTFE filter.

    • Do NOT scrape the precipitate if metal contamination is suspected. Quench filter paper with dilute HCl.

  • Prevention: Use only glass or plastic tools. Avoid storing in metal drums.

Q3: The terminal alkyne proton is missing in my NMR (MeOD).

Diagnosis: Deuterium exchange. The acetylenic proton is weakly acidic and exchanges with the deuterium in Methanol-d4 (


).
  • Action: Switch solvent to Chloroform-d (

    
    )  or DMSO-d6 .[1]
    
  • Verification: Check the Carbon-13 NMR.[1][4] The alkyne carbons (~80 ppm and ~76 ppm) should still be visible even if the proton is exchanged.

Q4: Can I heat this compound to 80°C for a reaction?

Diagnosis: Yes, but with caveats.

  • Risk: Thermal polymerization is slow at 80°C but accelerates with concentration.

  • Protocol: Dilute the reaction (< 0.1 M). If the reaction requires a metal catalyst (e.g., Sonogashira), add the catalyst last to the mixture of alkyne and halide to prevent alkyne-alkyne homocoupling.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: Create a 100 mM stock solution in DMSO stable for >1 month.

  • Solvent Prep: Sparge anhydrous DMSO with Nitrogen gas for 15 minutes to remove dissolved Oxygen [2].

  • Weighing: Weigh the compound into an amber glass vial using a plastic spatula .

  • Dissolution: Add the degassed DMSO via syringe. Cap immediately with a PTFE-lined septum cap.[1]

  • Storage: Purge the headspace with Nitrogen. Seal with Parafilm. Store at -20°C.

    • Note: Thaw completely and vortex before use to redissolve any precipitated material.

SOP-02: Handling Workflow

The following workflow ensures integrity during experimental setup.

HandlingWorkflow Start Start: Solid Compound Tools Select Tools: Glass/Plastic ONLY (No Metal Spatulas) Start->Tools Solvent Solvent Prep: Degas (N2 Sparge) Avoid Protics if possible Tools->Solvent Dissolve Dissolution: Amber Vial Inert Headspace Solvent->Dissolve Check QC Check: Clear? Colorless? Dissolve->Check Check->Dissolve Fail (Repurify) Use Experimental Use Check->Use Pass

Figure 2: Recommended handling workflow to minimize degradation risks.

Stability Data Matrix

ConditionStability RatingExpected OutcomeRecommendation
Solid, -20°C, Inert ExcellentStable > 1 yearLong-term storage standard.[1]
Solution (DMSO), 25°C, Air PoorYellowing (24-48 hrs)Use immediately; do not store.
Solution (CDCl3), 25°C, Acid ModerateHydration/AdditionAvoid strong mineral acids.
Presence of Cu(I)/Cu(II) Critical FailureRapid DimerizationExclude Cu unless catalytic.
Light Exposure (Lab bench) FairSlow degradationUse amber glassware.

References

  • Glaser Coupling Mechanism & Substituent Effects

    • Title: "Substituent Effects in the Glaser Coupling of Arylacetylenes"
    • Source: Journal of Organic Chemistry / Wikipedia Summary
    • URL: [Link] (General Mechanism Verification)

  • Handling of Air-Sensitive Alkynes

    • Title: "Recent advances and applications of Glaser coupling employing greener protocols"
    • Source: RSC Advances
    • URL: [Link]

  • Polymerization Risks

    • Title: "Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes"
    • Source: Dalton Transactions
    • URL: [Link]

  • Compound Data (Isomer Verification)

    • Title: "this compound (CAS 104971-07-5)"[1]

    • Source: ChemScene

Sources

Technical Support Center: Preventing and Troubleshooting Polymerization of 2-Ethynyl-1-methoxy-4-methylbenzene During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-ethynyl-1-methoxy-4-methylbenzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile arylacetylene building block. Due to its reactive ethynyl group, this compound can exhibit instability and undergo polymerization during storage, leading to discoloration, increased viscosity, and ultimately, solidification. This guide provides an in-depth understanding of the degradation mechanisms, preventative storage protocols, and troubleshooting workflows to ensure the integrity and usability of your material.

Section 1: Frequently Asked Questions - Understanding the Problem

This section addresses the fundamental questions regarding the instability of this compound.

Q1: My vial of this compound has turned yellow/brown and become viscous. What is happening?

A: You are observing the classic signs of polymerization. This compound, like many terminal arylacetylenes, is susceptible to self-reaction, forming oligomers and polymers.[1] This process is often initiated by external energy sources or the presence of contaminants. The color change from a colorless or pale-yellow solid/liquid to a darker, more viscous substance is indicative of the formation of extended conjugated systems, which absorb visible light. The increase in viscosity is a direct result of the increasing average molecular weight of the material as monomer units link together.

Q2: What are the primary chemical mechanisms causing this polymerization?

A: The polymerization of this compound can proceed through several pathways, often simultaneously. Understanding these is key to preventing them.

  • Radical Polymerization: This can be triggered by exposure to heat or ultraviolet (UV) light.[1][2] These energy sources can generate free radicals from the monomer itself or from trace impurities, initiating a chain reaction that consumes the alkyne functionality.

  • Transition-Metal Catalyzed Polymerization: Arylacetylenes are known to polymerize in the presence of various transition metals.[2] If your material contains trace amounts of palladium or copper, which are common catalysts used in its synthesis (e.g., Sonogashira coupling), these can actively promote polymerization even at low temperatures.[3][4]

  • Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen and copper(I) salts, terminal alkynes can undergo a dimerization reaction to form a 1,3-diyne (diacetylene).[5] This reaction is a significant side reaction in Sonogashira couplings and can be a problem during storage if the material is exposed to air, especially if copper residues are present.[3][5] While this is technically a dimerization, the resulting diyne is often more reactive and can be a precursor to further polymerization.

Diagram 1: Key Polymerization Pathways

Key Polymerization Pathways for this compound cluster_initiators Initiating Factors Monomer 2-Ethynyl-1-methoxy- 4-methylbenzene Polymer Oligomers / Polymers (Viscous, Colored Product) Monomer->Polymer Heat Heat Heat->Monomer Radical Initiation Light UV Light Light->Monomer Radical Initiation Oxygen Oxygen (Air) Oxygen->Monomer Oxidative Coupling Metals Residual Metals (Pd, Cu) Metals->Monomer Catalytic Polymerization

Caption: Factors initiating the degradation of the monomer.

Q3: What specific factors will accelerate the degradation of my compound during storage?

A: Based on the mechanisms above, the following conditions are detrimental to the stability of this compound:

  • Elevated Temperatures: Storing the material at room temperature or higher significantly increases the rate of thermal and radical-initiated polymerization.[1][6]

  • Exposure to Light: Standard laboratory lighting, and especially direct sunlight, contains UV radiation that can provide the activation energy for radical polymerization.[2]

  • Presence of Oxygen: Storing vials with a headspace of air, or frequent opening and closing, introduces oxygen which promotes oxidative side reactions.[5]

  • Catalyst Impurities: The most significant hidden danger is residual palladium and/or copper from the synthesis. These impurities can make the material highly unstable even under otherwise ideal storage conditions.

Section 2: Recommended Storage Protocols

Proactive and proper storage is the most effective strategy to maintain the quality of your this compound.

Q4: What is the ideal method for storing this compound to ensure maximum shelf-life?

A: The ideal storage method focuses on mitigating all the accelerating factors identified in Q3. We recommend the following comprehensive protocol for long-term storage.

Protocol 1: Optimal Long-Term Storage Procedure
  • Assess Purity: Before long-term storage, ensure the material is of high purity. If it was synthesized in-house, verify that catalyst residues have been thoroughly removed via column chromatography or distillation.

  • Select Proper Container: Use an amber glass vial or a clear glass vial wrapped completely in aluminum foil to protect the contents from light.[7][8]

  • Inert Atmosphere: Place the required amount of the compound into the vial. Backfill the vial with a dry, inert gas such as argon or nitrogen. This is crucial to displace oxygen.[7][9]

  • Seal Tightly: Use a vial cap with a PTFE-lined septum or a solid cap with a PTFE liner to ensure an airtight seal. For maximum protection, the cap can be further sealed with Parafilm®.

  • Refrigerate or Freeze: Store the sealed, protected vial at low temperatures. A freezer is preferred over a refrigerator.

Table 1: Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature -20°C (Freezer)Minimizes thermal energy, drastically slowing reaction rates.[7]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative coupling and degradation by excluding oxygen.[5][7]
Light Exposure None (Amber Vial / Foil)Prevents initiation of photochemical/radical polymerization.[2][8]
Container Tightly Sealed Glass VialPrevents contamination and exposure to air/moisture.
Purity High (>97%)Reduces the risk of polymerization initiated by catalytic residues or other impurities.

Section 3: Troubleshooting and Salvaging Material

Even with the best practices, you may encounter a sample that shows signs of degradation. This section provides a guide to assess and potentially recover the material.

Q5: I have a vial that shows signs of polymerization. Can I still use it? How can I purify it?

A: The usability of a partially polymerized sample depends on the extent of degradation and the requirements of your experiment. Minor discoloration in a solid may be superficial, but increased viscosity in a liquid indicates significant oligomer formation.

Diagram 2: Troubleshooting Workflow for Suspected Polymerization

Start Suspected Polymerization (Color change, viscosity increase) Visual Visual Inspection: Is it a free-flowing solid/liquid? Start->Visual Solidified Discard: Material is mostly polymer. Visual->Solidified No TLC_GC Analytical Check: Run TLC or fast GC-MS Visual->TLC_GC Yes OneSpot Is monomer the major spot/peak (>85%)? TLC_GC->OneSpot Purify Action: Purify Material (See Protocol 2) OneSpot->Purify Yes, but high purity needed UseAsIs Decision: Use As-Is (For non-sensitive reactions) OneSpot->UseAsIs Yes, and reaction is tolerant Discard2 Discard: Purification not viable. OneSpot->Discard2 No Store Store Purified Monomer (See Protocol 1) Purify->Store

Caption: Decision tree for handling degraded material.

Protocol 2: Purification of Partially Polymerized Monomer

This protocol is intended for material that is still mostly monomer but contains colored impurities and oligomers.

Safety Note: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dissolution: Dissolve the partially polymerized material in a minimal amount of a non-polar solvent, such as hexanes or a 95:5 mixture of hexanes:ethyl acetate. The polymeric components should be less soluble and may remain partially undissolved.

  • Filtration (Optional): If a significant amount of solid polymer is present, filter the solution through a small plug of celite or cotton in a Pasteur pipette to remove the insoluble material.

  • Column Chromatography:

    • Prepare a short silica gel column using hexanes as the eluent. A column with a diameter of 2-3 cm and a silica height of 10-15 cm is typically sufficient for 1-2 grams of material.

    • Carefully load the dissolved sample onto the column.

    • Elute the column with hexanes. The non-polar monomer should elute quickly, while the more polar, colored oligomers and baseline polymer will be retained on the silica.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp for visualization.

  • Combine and Concentrate: Combine the fractions containing the pure monomer. Remove the solvent under reduced pressure using a rotary evaporator. Important: Do not heat the water bath above 30°C to prevent thermal polymerization of the purified product.

  • Verify Purity: Analyze the resulting material by ¹H NMR or GC-MS to confirm purity.

  • Immediate Use or Storage: Use the freshly purified material immediately for best results, or store it immediately and correctly according to Protocol 1 .

Section 4: Advanced Preventative Measures

For highly sensitive applications or very long-term storage, the use of a polymerization inhibitor can provide an extra layer of protection.

Q6: Should I add a polymerization inhibitor? If so, which one is appropriate?

A: Adding an inhibitor is a viable strategy, particularly if you have synthesized a large batch that will be stored for many months. Inhibitors work by scavenging free radicals, which are the initiators of polymerization chain reactions.[][11] The choice of inhibitor depends on the intended use of the compound, as the inhibitor will need to be removed before most chemical reactions.

Table 2: Common Polymerization Inhibitors
InhibitorMechanismTypical ConcentrationRemoval Method
Butylated Hydroxytoluene (BHT) Radical Scavenger (Phenolic)[]50-200 ppmColumn Chromatography, Distillation
Hydroquinone (HQ) Radical Scavenger (Phenolic)[]100-500 ppmColumn Chromatography, Basic Wash
Phenothiazine (PTZ) Radical Scavenger (Amine)100-500 ppmColumn Chromatography, Acidic Wash
Protocol 3: Addition of a Polymerization Inhibitor
  • Prepare Inhibitor Stock Solution: Prepare a dilute stock solution of the chosen inhibitor (e.g., 1 mg/mL of BHT in hexanes). This allows for more accurate dosing of small quantities.

  • Dose the Monomer: Add the calculated volume of the inhibitor stock solution to the purified monomer to achieve the target ppm concentration.

  • Mix Thoroughly: Gently swirl or stir the mixture to ensure the inhibitor is homogeneously distributed.

  • Remove Solvent: If a solvent was used, carefully remove it under reduced pressure without heating.

  • Store Properly: Store the inhibited monomer according to Protocol 1 . Clearly label the vial to indicate the presence and concentration of the inhibitor.

By implementing these robust storage and handling protocols, you can significantly extend the shelf-life of your this compound, ensuring its reactivity and purity for your critical research and development needs.

References

  • Study of Radical Polymerization of Arylacetylenes. Composition, Structure, and Some Properties of the Generated Products. (n.d.). Taylor & Francis. [Link]

  • Sonogashira coupling. (n.d.). chemeurope.com. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). [Link]

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2022, February 17). YouTube. [Link]

  • Sonogashira Coupling. (2020, July 25). YouTube. [Link]

  • Synthesis of poly(1‐chloro‐2‐arylacetylene)s with high cis‐content and examination of their absorption/emission properties. (2017, February 1). Semantic Scholar. [Link]

  • Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with. (2024, April 19). Polymer Chemistry. [Link]

  • Sonogashira Coupling. (2021, August 5). Chemistry LibreTexts. [Link]

  • Catalysis. (n.d.). Wikipedia. [Link]

  • The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. (n.d.). MDPI. [Link]

  • What to select for storing your compound: neat vs.in solution? (2015, January 8). ResearchGate. [Link]

  • Original Article Investigating the Storage Conditions of the Essential Oil Compounds of Garden Thyme. (2022, December 25). [Link]

  • Packaging methods and storage duration affect essential oil content and composition of lemon verbena (Lippia citriodora Kunth.). (2016, October 19). PMC. [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018, February 23). PMC. [Link]

Sources

Choice of base for coupling 2-Ethynyl-1-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling Optimization Guide Topic: Base Selection for 2-Ethynyl-1-methoxy-4-methylbenzene Ticket ID: #CHEM-OPT-8821

Executive Summary & Substrate Analysis

User Query: "I am attempting to couple this compound via Sonogashira conditions. Yields are inconsistent, and I am observing significant homocoupling. Which base should I use?"

Technical Analysis of the Substrate: The target molecule, This compound , presents a specific set of electronic and steric challenges that dictate base selection:

  • Electronic Effect (The "Rich" Alkyne): The methoxy (-OMe) and methyl (-Me) groups are electron-donating. This increases the electron density on the aromatic ring, rendering the terminal alkyne proton (

    
    ) less acidic than standard phenylacetylene. Weak amine bases may fail to deprotonate it efficiently, stalling the transmetallation step.
    
  • Steric & Chelation Effect (The Ortho-Methoxy): The -OMe group at the ortho position creates steric bulk near the reaction center. Furthermore, the oxygen lone pairs can coordinate with the Copper co-catalyst (the "Chelation Trap"), potentially poisoning the catalytic cycle or stabilizing the homocoupling intermediate.

Decision Matrix: Selecting Your Base System

Do not default to Triethylamine (


). Use this logic flow to select the correct base for your specific reaction conditions.

BaseSelection Start Start: Reaction Conditions CatType Catalyst System? Start->CatType Cu_Cat Pd + Cu (Standard) CatType->Cu_Cat Cu_Free Pd Only (Cu-Free) CatType->Cu_Free Problem Primary Issue? Cu_Cat->Problem Sol_Inorg Inorganic Carbonates (Cs2CO3 or K2CO3) Cu_Free->Sol_Inorg Alternative Sol_Strong Amidine Bases (DBU) Cu_Free->Sol_Strong Needs Strong Base Issue_Yield Low Conversion Problem->Issue_Yield Reaction Stalls Issue_Homo High Homocoupling Problem->Issue_Homo Glaser Product Issue_Yield->Sol_Inorg Overcome Sterics Sol_Std Secondary Amines (Piperidine/Pyrrolidine) Issue_Homo->Sol_Std Reduce O2 sensitivity

Figure 1: Decision tree for selecting the optimal base based on catalytic system and observed failure modes.

Technical Protocols & Troubleshooting

Scenario A: The "Gold Standard" (High Yield, Difficult Substrates)

Recommended Base: Cesium Carbonate (


)
Why:  The "Cesium Effect." The large ionic radius of 

allows for better solubility in organic solvents (like DMF or Toluene) compared to Potassium. It forms a "naked" carbonate anion that is more basic and effective at deprotonating the electron-rich alkyne without coordinating tightly to the metal center.

Protocol:

  • Solvent: DMF or DMA (Polar aprotic is essential for inorganic bases).

  • Stoichiometry: 2.0 - 3.0 equivalents of

    
    .
    
  • Temperature: 60°C - 80°C.

  • Note: This system minimizes the ortho-methoxy chelation risk because the base is insoluble in the immediate coordination sphere of the catalyst.

Scenario B: Preventing Glaser Homocoupling

Recommended Base: Diisopropylamine (


) or Piperidine
Why:  Primary amines and unhindered secondary amines can act as ligands for Copper, stabilizing the species responsible for oxidative homocoupling (Glaser reaction). Bulky secondary amines (

) are basic enough to drive the reaction but sterically hinder the formation of the homocoupling dimer.

Troubleshooting Checklist:

  • Q: My product is 50% dimer (1,3-diyne).

  • A: This is an oxidative process driven by Oxygen.[1]

    • Step 1: Degas all solvents by sparging with Argon for 20 minutes (balloon pressure is insufficient).

    • Step 2: Switch from

      
       to 
      
      
      
      .
    • Step 3: Add the alkyne slowly (syringe pump) to keep its instantaneous concentration low relative to the aryl halide.

Scenario C: Copper-Free Conditions (Green Chemistry/Pharma)

Recommended Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (


)
Why:  In the absence of Copper, the alkyne must be activated directly by the Palladium species or deprotonated purely by the base. The 

of the alkyne (~23.5) requires a stronger organic base like DBU (

) to shift the equilibrium.

Comparative Data: Base Performance

The following table summarizes expected performance for ortho-substituted anisole derivatives.

Base SystemType

(conj. acid)
Suitability for TargetKey Risk
Triethylamine (

)
Tertiary Amine10.75Low Often too weak for electron-rich alkynes; leads to stalled reactions.
Diethylamine (

)
Secondary Amine11.0Moderate Good general reactivity, but prone to promoting homocoupling.
Piperidine Cyclic Amine11.22High Excellent balance of nucleophilicity and basicity.

Inorganic10.3Moderate Requires high heat and polar solvents (DMF).

Inorganic~10.3 (effective)Excellent "Cesium Effect" boosts reactivity for sterically hindered/ortho-substituted alkynes.
DBU Amidine24.3Specialized Required for Copper-free variants; can cause side reactions with sensitive electrophiles.

Mechanistic Insight: The Deprotonation Bottleneck

The diagram below illustrates where the base acts in the catalytic cycle and how the ortho-methoxy group interferes.

Mechanism Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition Complex) Transmetal Transmetallation (Pd-Acetylide formed) Pd_OxAdd->Transmetal Cu_Cycle Cu(I)-I (Co-Catalyst) Coordination Pi-Complex (Cu coordinated to Alkyne) Cu_Cycle->Coordination Alkyne This compound Alkyne->Coordination Base_Step Base Deprotonation (CRITICAL STEP) Coordination->Base_Step Cu_Acetylide Cu-Acetylide (Active Nucleophile) Base_Step->Cu_Acetylide - Base-H+ Cu_Acetylide->Transmetal Interference Ortho-Methoxy Interference: 1. Steric blocking of Base 2. Chelation to Cu Interference->Coordination Stabilizes (Bad) Interference->Base_Step Inhibits

Figure 2: The role of the base in the transmetallation sequence. Note the interference potential of the ortho-methoxy group.

Frequently Asked Questions (FAQ)

Q: Can I use


 (Potassium Phosphate) instead of Carbonates? 
A:  Yes. 

is often superior to

in solvents like Toluene/Water mixtures. If you are running a biphasic reaction,

is the preferred choice due to its higher basicity in aqueous media.

Q: I am using the base as the solvent (


). Why is the reaction turning black and precipitating immediately? 
A:  Immediate black precipitation usually indicates Palladium aggregation ("Pd black"), meaning the catalyst has decomposed. This happens when the oxidative addition is slow (due to the substrate) or the phosphine ligands are oxidized.
  • Fix: Do not use the base as the solvent for this substrate. Use THF or DMF and add 2-3 equivalents of base. This stabilizes the catalyst.

Q: Does the methyl group at position 4 affect the base choice? A: Minimally. The methyl group is a weak electron donor. Its primary effect is making the molecule slightly more electron-rich, reinforcing the need for a stronger base system (


) rather than a weak amine.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Pd/C-Catalyzed Sonogashira Coupling of Aryl Iodides and Bromides with Terminal Alkynes in Water. Journal of Organic Chemistry, 71(1), 379–381. (Demonstrates inorganic base efficiency).

  • Glaser, C. (1869).[2] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2, 422-424. (Foundational text on Homocoupling mechanisms).

Sources

Technical Support Center: Aryl Alkyne Thermal Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aryl alkyne stability under various thermal conditions. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your research.

Section 1: Core Concepts of Aryl Alkyne Thermal Stability
FAQ 1: What are the primary thermal degradation pathways for aryl alkynes?

Aryl alkynes, while crucial building blocks, are susceptible to several temperature-dependent side reactions and decomposition pathways. The specific pathway that predominates is highly dependent on the substrate's structure, the catalyst system employed, and, most critically, the reaction temperature.

The primary modes of thermal instability include:

  • Homocoupling (Glaser Coupling): This is an oxidative coupling of two terminal alkynes to form a symmetric 1,3-diyne.[1] It is one of the most common side reactions, especially in copper-catalyzed processes like the Sonogashira coupling.[2][3]

  • Dimerization and Trimerization: At elevated temperatures, aryl alkynes can undergo metal-catalyzed dimerization to form enynes or [2+2+2] cycloaddition (trimerization) to yield substituted benzene rings.[4][5]

  • Intramolecular Cyclization: Substrates with specific structural motifs, such as enediynes, can undergo potent thermal rearrangements like the Bergman cyclization to form highly reactive diradical species.[6][7] Other thermal cycloadditions are also possible depending on the substrate.[8]

  • General Decomposition: At very high temperatures, non-specific decomposition and polymerization can occur, leading to complex product mixtures and reduced yields. Strongly basic conditions at elevated temperatures (150-200°C) can also promote side reactions and rearrangements.[9]

Understanding these competing pathways is the first step in designing robust experimental protocols.

FAQ 2: How does temperature generally influence the competition between desired cross-coupling and unwanted side reactions?

Reaction kinetics for both desired and undesired pathways are temperature-dependent. However, they often have different activation energies (Ea).

  • Low to Moderate Temperatures (RT to ~60°C): In this range, many desired cross-coupling reactions, such as the Sonogashira coupling, can proceed efficiently, especially with highly reactive aryl halides (e.g., iodides).[2][3] The activation energy for many side reactions, like thermal cyclization or uncatalyzed oligomerization, may not be reached, thus minimizing their occurrence.

  • Elevated Temperatures ( > 60°C to 120°C+): Higher temperatures are often required for less reactive coupling partners (e.g., aryl bromides or chlorides).[3] However, this significantly increases the rate of side reactions. Glaser homocoupling often becomes more pronounced, and the risk of dimerization or trimerization increases.[4]

  • Very High Temperatures ( > 150°C): Such temperatures are rarely used for complex molecule synthesis due to the high risk of widespread decomposition. Specific thermally-induced reactions, like the Bergman cyclization of acyclic enediynes, may require temperatures around 200°C.[7][10]

The key is to find the "sweet spot"—the minimum temperature required to drive the desired reaction to completion in a reasonable timeframe without significantly activating competing degradation pathways.

G cluster_0 Reaction Temperature cluster_1 Reaction Outcome Low Temp Low T (e.g., 25-50°C) Desired Desired Product (e.g., Sonogashira Coupling) Low Temp->Desired Favored (High Selectivity) Med Temp Medium T (e.g., 50-90°C) Med Temp->Desired Increased Rate Side Side Products (Glaser, Dimerization, Decomposition) Med Temp->Side Side reactions begin to activate High Temp High T (e.g., >100°C) High Temp->Desired Risk of decomposition High Temp->Side Favored (Poor Selectivity) G Start Aryl Alkyne Stability Issue Observed Q1 Is the primary byproduct a symmetric diyne? Start->Q1 A1 Issue: Glaser Homocoupling Q1->A1 Yes Q2 Are oligomers or benzene derivatives forming? Q1->Q2 No S1 1. Lower Temperature 2. Ensure Anaerobic Conditions 3. Switch to Cu-free Protocol A1->S1 End Stability Optimized S1->End A2 Issue: Dimerization/Trimerization Q2->A2 Yes Q3 Does the substrate contain a strained enediyne ring? Q2->Q3 No S2 1. Lower Temperature 2. Reduce Catalyst Loading 3. Use Slow Alkyne Addition A2->S2 S2->End A3 Issue: Bergman Cyclization Q3->A3 Yes S3 1. Run at lowest possible temp (e.g., 0°C) 2. Handle with extreme care 3. Use radical scavengers if needed A3->S3 S3->End

Caption: Troubleshooting workflow for thermal instability.

Section 3: Experimental Protocols & Data
Protocol 1: Temperature Screening for a Sonogashira Coupling

This protocol describes a parallel experiment to determine the optimal temperature for coupling an aryl bromide with phenylacetylene, balancing reaction time and byproduct formation.

Materials:

  • Aryl Bromide (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • CuI (0.05 mmol, 5 mol%)

  • Degassed triethylamine (TEA) or diisopropylamine (DIPA) (5 mL)

  • Reaction vials with stir bars (e.g., 4 vials)

  • Heating blocks or oil baths set to desired temperatures

Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₄, and CuI to each of the 4 reaction vials.

  • Solvent/Base Addition: Add the degassed amine (5 mL) to each vial.

  • Temperature Control: Place each vial in a separate heating block pre-set to different temperatures (e.g., Vial 1: 25°C, Vial 2: 45°C, Vial 3: 65°C, Vial 4: 85°C). Allow them to equilibrate for 5 minutes.

  • Initiation: Add phenylacetylene to each vial, seal, and begin stirring.

  • Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction. Quench with a drop of water and dilute with ethyl acetate. Analyze by TLC or LC-MS to assess the relative amounts of starting material, desired product, and Glaser homocoupling byproduct (1,4-diphenylbuta-1,3-diyne).

  • Analysis: Continue monitoring at regular intervals (e.g., every 2 hours) until the reaction in the lower temperature vials has reached completion or stalled. Compare the final reaction mixtures. The optimal temperature is the lowest one that provides a high yield of the desired product with minimal byproduct formation within an acceptable timeframe.

Table 1: Temperature Effects on Common Aryl Alkyne Side Reactions
Side ReactionTypical SubstrateConditions Favoring ReactionTemperature RangeMitigation Strategy
Glaser Homocoupling Terminal Aryl AlkynesCopper(I) catalyst, presence of O₂Room Temp to 100°CLower temperature, use anaerobic conditions, employ a copper-free protocol. [2]
Cyclotrimerization Terminal/Internal AlkynesHigh catalyst concentration60°C - 150°C+Lower temperature, reduce catalyst loading, slow addition of alkyne. [5]
Bergman Cyclization EnediynesStrained cyclic systemsRoom Temp to 200°C+Use lowest possible temperature; risk is highly substrate-dependent. [10][11]
Dimerization Terminal Aryl AlkynesSpecific metal catalysts (Fe, Pd, etc.)30°C - 130°CChange catalyst/ligand system, lower temperature. [4][12]
References
  • ResearchGate. Temperature rate profile for the Bergman cyclization of the enediyne 2.... [Link]

  • Organic Chemistry Portal. Bergman Cyclization. [Link]

  • Wikipedia. Bergman cyclization. [Link]

  • RSC Publishing. On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. [Link]

  • Wiley-VCH. 1 Dimerization of Alkynes and Alkenes. [Link]

  • ResearchGate. Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: A Case for Halogen Substituted Terminal Alkyne. [Link]

  • PMC. In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. [Link]

  • Khan Academy. Preparation of alkynes. [Link]

  • NIH. Triggering of the Bergman Cyclization by Photochemical Ring Contraction. Facile Cycloaromatization of Benzannulated Cyclodeca-3,7-diene-1,5-diynes. [Link]

  • MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

  • PMC. Late 3d Metal-Catalyzed (Cross-) Dimerization of Terminal and Internal Alkynes. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PMC. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. [Link]

  • RSC Publishing. Transition metal-free coupling of terminal alkynes and hypervalent iodine-based alkyne-transfer reagents to access unsymmetrical 1,3-diynes. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Request PDF. Scope of the Thermal Cyclization of Nonconjugated Ene–Yne–Nitrile System: A Facile Synthesis of Cyanofluorenol Derivatives. [Link]

  • Wikipedia. Alkyne trimerisation. [Link]

  • ACS Publications. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces | ACS Nano. [Link]

  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Intramolecular thermal cyclotrimerization of an acyclic triyne: An uncatalyzed process. [Link]

  • PubMed. Differentiating mechanistic possibilities for the thermal, intramolecular [2 + 2] cycloaddition of allene-ynes. [Link]

  • RSC Publishing. Z-selective dimerization of terminal alkynes by a (PNNP)FeII complex. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxy-Methylphenylacetylene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with substituted aromatic compounds, understanding the subtle yet significant differences in their mass spectral fragmentation patterns is paramount for unambiguous identification. This guide provides an in-depth comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of ortho-, meta-, and para-methoxy-methylphenylacetylene. In the absence of direct, published experimental data for these specific isomers, this guide leverages established fragmentation principles and experimental data from analogous compounds to provide a robust predictive analysis.

The differentiation of positional isomers by mass spectrometry is a classic analytical challenge. While isomers possess the same molecular weight, their fragmentation pathways can differ significantly, offering a "fingerprint" for identification. This is particularly true when functional groups are in close proximity, leading to interaction and unique rearrangement reactions, famously known as the "ortho effect."[1][2][3]

This guide will delve into the predicted fragmentation mechanisms for each isomer, present comparative data in a clear tabular format, provide a detailed experimental protocol for their analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and illustrate the fragmentation pathways with clear diagrams.

Predicted Fragmentation Analysis of Methoxy-Methylphenylacetylene Isomers

The molecular formula for all three isomers is C₁₀H₁₀O, with a molecular weight of 146.19 g/mol . Under electron ionization, a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M•⁺) at m/z 146.[4][5] This molecular ion is a radical cation and will undergo a series of fragmentation reactions to produce smaller, stable ions. The relative position of the methoxy and methyl groups on the phenyl ring is expected to significantly influence these fragmentation pathways.

Para-Methoxy-Methylphenylacetylene

The para-isomer is expected to exhibit a relatively straightforward fragmentation pattern, primarily driven by the stability of the aromatic ring and the individual functional groups.

Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical: The most facile fragmentation is predicted to be the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, leading to a stable oxonium ion at m/z 131 . This is a common fragmentation pathway for anisole derivatives.

  • Loss of Formaldehyde: Following the initial loss of a methyl radical, the resulting ion can lose formaldehyde (CH₂O, 30 Da) to yield an ion at m/z 101 .

  • Formation of a Tropylium Ion: A characteristic fragmentation of alkylbenzenes is the formation of a stable tropylium ion.[6] For the para-isomer, this would likely involve the loss of the acetylenic group and rearrangement to form a substituted tropylium ion. However, the dominant pathway is expected to be the initial loss from the methoxy group.

  • Loss of Acetylene: The molecular ion could also lose a neutral acetylene molecule (C₂H₂, 26 Da) to produce a fragment at m/z 120 .

Diagram of Predicted Fragmentation Pathway for para-Methoxy-Methylphenylacetylene:

G M M•⁺ (m/z 146) F131 [M-CH₃]⁺ (m/z 131) M->F131 - •CH₃ F120 [M-C₂H₂]⁺ (m/z 120) M->F120 - C₂H₂ F101 [M-CH₃-CH₂O]⁺ (m/z 101) F131->F101 - CH₂O

Caption: Predicted fragmentation of para-methoxy-methylphenylacetylene.

Meta-Methoxy-Methylphenylacetylene

The fragmentation pattern of the meta-isomer is anticipated to be similar to the para-isomer, as the substituents are not in direct proximity to interact. However, subtle differences in the relative abundances of fragment ions may exist due to the different electronic effects of the substituents in the meta position.

Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical: Similar to the para-isomer, the primary fragmentation is expected to be the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a prominent peak at m/z 131 .

  • Subsequent Loss of Formaldehyde: The ion at m/z 131 is also expected to lose formaldehyde (CH₂O) to form an ion at m/z 101 .

  • Loss of Acetylene: Loss of a neutral acetylene molecule (C₂H₂) from the molecular ion to give a fragment at m/z 120 is also a likely pathway.

The key differentiator between the meta and para isomers will likely be the relative intensities of these major fragments, which can be resolved and quantified using GC-MS.

Diagram of Predicted Fragmentation Pathway for meta-Methoxy-Methylphenylacetylene:

G M M•⁺ (m/z 146) F131 [M-CH₃]⁺ (m/z 131) M->F131 - •CH₃ F120 [M-C₂H₂]⁺ (m/z 120) M->F120 - C₂H₂ F101 [M-CH₃-CH₂O]⁺ (m/z 101) F131->F101 - CH₂O

Caption: Predicted fragmentation of meta-methoxy-methylphenylacetylene.

Ortho-Methoxy-Methylphenylacetylene

The ortho-isomer is where the most significant and diagnostically useful differences in fragmentation are expected due to the "ortho effect."[7][8] The proximity of the methoxy and methyl groups allows for intramolecular reactions and rearrangements that are not possible in the meta and para isomers.

Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical: While the loss of a methyl radical from the methoxy group to form an ion at m/z 131 is still possible, its abundance may be reduced compared to the other isomers.

  • Loss of Water (H₂O): A key indicator of an ortho-interaction between a methoxy and a methyl group is the loss of a neutral water molecule (H₂O, 18 Da).[3] This is proposed to occur via a rearrangement where a hydrogen atom from the methyl group is transferred to the oxygen of the methoxy group, followed by the elimination of water. This would produce a unique and likely abundant ion at m/z 128 .

  • Formation of a Benzofuran-type Ion: The resulting ion at m/z 128 could then undergo further fragmentation, such as the loss of a hydrogen atom to form a stable benzofuran-type cation at m/z 127 .

  • Loss of a Hydroxymethyl Radical: Another potential ortho-effect driven fragmentation could be the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) through a concerted mechanism, leading to a fragment at m/z 115 .

The presence of a significant peak at m/z 128 would be a strong diagnostic marker for the ortho-isomer.

Diagram of Predicted Fragmentation Pathway for ortho-Methoxy-Methylphenylacetylene:

G M M•⁺ (m/z 146) F128 [M-H₂O]•⁺ (m/z 128) M->F128 - H₂O (ortho effect) F131 [M-CH₃]⁺ (m/z 131) M->F131 - •CH₃ F115 [M-CH₂OH]⁺ (m/z 115) M->F115 - •CH₂OH F127 [M-H₂O-H]⁺ (m/z 127) F128->F127 - •H

Caption: Predicted fragmentation of ortho-methoxy-methylphenylacetylene.

Comparative Data Summary

The following table summarizes the predicted key fragment ions for the three isomers of methoxy-methylphenylacetylene. The relative abundances are estimations based on established fragmentation principles and data from analogous compounds.

m/zPredicted Fragmentortho-Isomer Abundancemeta-Isomer Abundancepara-Isomer AbundanceNotes
146[M]•⁺ModerateHighHighMolecular Ion
131[M-CH₃]⁺ModerateHighHighLoss of methyl from methoxy group
128[M-H₂O]•⁺High NegligibleNegligibleDiagnostic for ortho-isomer
120[M-C₂H₂]⁺LowModerateModerateLoss of acetylene
115[M-CH₂OH]⁺ModerateLowLowPotential ortho-effect fragment
101[M-CH₃-CH₂O]⁺LowModerateModerateSubsequent loss of formaldehyde

Experimental Protocol: GC-MS Analysis

To experimentally verify these predicted fragmentation patterns and differentiate the isomers, a robust Gas Chromatography-Mass Spectrometry (GC-MS) method is essential.

Objective: To achieve chromatographic separation of the three methoxy-methylphenylacetylene isomers and acquire their individual electron ionization mass spectra.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of aromatic isomers.

Method Parameters:

  • Sample Preparation:

    • Dissolve the isomer mixture or individual standards in a high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for high sensitivity) or Split (e.g., 20:1, for higher concentrations)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

      • (This program should be optimized based on the actual retention times of the isomers)

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV[5]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-300

    • Scan Speed: 2 scans/second

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

Data Analysis:

  • Identify the chromatographic peaks corresponding to each isomer based on their retention times (if standards are available) or by analyzing the mass spectra of the separated peaks.

  • For each peak, extract the mass spectrum and compare it to the predicted fragmentation patterns.

  • Pay close attention to the presence and relative abundance of the diagnostic ions, particularly m/z 128 for the ortho-isomer.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect Extract Extract Mass Spectra Detect->Extract Compare Compare Fragmentation Patterns Extract->Compare Identify Identify Isomers Compare->Identify

Caption: Workflow for GC-MS analysis of methoxy-methylphenylacetylene isomers.

Conclusion

The differentiation of methoxy-methylphenylacetylene isomers by mass spectrometry presents a compelling case for the power of fragmentation analysis. While the meta- and para-isomers are predicted to show similar fragmentation patterns, dominated by the loss of a methyl radical from the methoxy group, the ortho-isomer is expected to produce a unique and diagnostic fragment ion at m/z 128 due to the loss of water via the "ortho effect." This significant difference in fragmentation provides a clear and reliable method for the unambiguous identification of the ortho-isomer. The provided GC-MS protocol offers a robust starting point for the experimental verification of these predictions. This guide serves as a valuable resource for any scientist or researcher needing to identify and characterize these and other substituted aromatic compounds.

References

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025, September 4).
  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Retrieved from [Link]

  • 2-Methylphenylacetylene. PubChem. Retrieved from [Link]

  • Benzene, 1-methoxy-4-methyl-. NIST WebBook. Retrieved from [Link]

  • 2-Methylphenylacetylene. NIST WebBook. Retrieved from [Link]

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2016, July 12). PubMed. Retrieved from [Link]

  • Phenylacetylene: CAS # 536-74-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. EZGC Method Translator. Retrieved from [Link]

  • Mass Spectrometry Data Center. NIST. Retrieved from [Link]

  • Electron ionization. Wikipedia. Retrieved from [Link]

  • Electron Ionization. Chemistry LibreTexts. (2022, July 3). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2016, July 12). ResearchGate. Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Retrieved from [Link]

  • Ortho effects: A mechanistic study. (PDF). ResearchGate. Retrieved from [Link]

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2016, July 12). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. [Presentation]. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. Retrieved from [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Retrieved from [Link]

  • New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. (2021, July 29). MDPI. Retrieved from [Link]

  • Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook... ResearchGate. Retrieved from [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). YouTube. Retrieved from [Link]

Sources

Comparative Guide: Reactivity of 2-Ethynyl-1-methoxy-4-methylbenzene vs. Phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the reactivity profiles of 2-Ethynyl-1-methoxy-4-methylbenzene (Compound A) and Phenylacetylene (Compound B). While both are terminal aryl alkynes, their performance in cross-coupling, cycloaddition, and electrophilic addition differs significantly due to the ortho-methoxy steric effect and cumulative electron-donating (EDG) character of Compound A.

Key Takeaway:

  • Phenylacetylene is the kinetic benchmark: sterically unencumbered and moderately acidic (pKa ~23.2), making it ideal for standard catalytic cycles.

  • This compound is an electron-rich, sterically demanded variant. It exhibits superior reactivity in electrophilic additions (due to cation stabilization) but requires optimized catalytic systems (bulky ligands, higher temperatures) for cross-coupling due to steric hindrance at the reaction center.

Structural & Electronic Analysis

The divergence in reactivity stems from the specific substitution pattern on the benzene ring.[1]

FeaturePhenylacetylene This compound
Structure Unsubstituted Phenyl ringTrisubstituted: 1-OMe, 4-Me, 2-Ethynyl
Electronic Nature Neutral / Mildly Electron-Withdrawing (Inductive)Strongly Electron-Rich (+M from OMe, +I from Me)
Steric Environment Open, accessible C(sp)-H bondHindered by ortho-methoxy group
Terminal Alkyne Acidity High (pKa ~23.2)Lower (pKa ~24.5) – Conjugate base destabilized by EDGs
Nucleophilicity ModerateHigh – π-system enriched by resonance
Mechanistic Implications[2][3][4][5]
  • Ortho-Methoxy Effect (Sterics): The oxygen atom of the methoxy group at position 1 has a Van der Waals radius that physically obstructs the approach of metal catalysts (Pd, Cu) to the terminal alkyne carbon. This increases the activation energy for the formation of metal-acetylide intermediates.

  • Electronic Enrichment: The methoxy group (para to C4, ortho to C2) donates electrons via resonance (+M). The methyl group at C4 further donates via hyperconjugation. This makes the alkyne triple bond highly nucleophilic, accelerating reactions with electrophiles (e.g.,

    
    , 
    
    
    
    ) but potentially retarding nucleophilic activation steps (deprotonation).

Comparative Reactivity Profiles

Case Study 1: Sonogashira Cross-Coupling

Objective: Coupling with aryl halides to form diarylalkynes.

  • Phenylacetylene: Reacts rapidly under standard conditions (

    
    , CuI, 
    
    
    
    , RT). The rate-determining step is typically the oxidative addition of the aryl halide, as the transmetallation of the small phenylacetylene is fast.
  • This compound: Reacts slower .

    • Reason 1 (Sterics): The ortho-OMe group hinders the formation of the Copper-acetylide species and its subsequent transmetallation to Palladium.

    • Reason 2 (Acidity): The electron-donating groups make the terminal proton less acidic, requiring a stronger base or higher temperature to drive the equilibrium toward the acetylide anion.

Optimization for Compound A: Use bulky, electron-rich phosphine ligands (e.g.,


, XPhos) to facilitate the coupling of hindered substrates.
Case Study 2: CuAAC (Click Chemistry)

Objective: 1,3-Dipolar cycloaddition with azides.

  • Phenylacetylene: The "Gold Standard" substrate. Complete conversion often in <1 hour with 1 mol% Cu catalyst.

  • This compound: Significant rate retardation. The formation of the copper(I)-acetylide

    
    -complex—the key intermediate—is destabilized by the steric clash with the ortho-methoxy group.
    
    • Data Trend: Expect a 5–10x reduction in rate compared to phenylacetylene under identical conditions.

Case Study 3: Electrophilic Hydration (Markovnikov)

Objective: Acid-catalyzed conversion to acetophenones.

  • Phenylacetylene: Good reactivity. Forms acetophenone.

  • This compound: Superior Reactivity.

    • Mechanism:[2][3][4][5] The reaction proceeds via a vinyl cation intermediate. The electron-donating methoxy and methyl groups stabilize the positive charge on the benzylic carbon through resonance, significantly lowering the transition state energy.

    • Result: Faster conversion, higher selectivity for the ketone product.

Visualizing the Mechanistic Divergence

The following diagram illustrates how the ortho-methoxy group creates a bifurcation in reactivity pathways.

ReactivityComparison Substrate 2-Ethynyl-1-methoxy- 4-methylbenzene CrossCoupling Pd/Cu Catalysis (Sonogashira) Substrate->CrossCoupling Electrophilic Electrophilic Addition (Hydration/Bromination) Substrate->Electrophilic Phenyl Phenylacetylene Phenyl->CrossCoupling Phenyl->Electrophilic SlowCC SLOW KINETICS Steric clash at Transmetallation Lower Acidity CrossCoupling->SlowCC Compound A FastCC FAST KINETICS Standard Cycle CrossCoupling->FastCC Phenylacetylene FastElec ACCELERATED Resonance Stabilization of Vinyl Cation Electrophilic->FastElec Compound A StdElec STANDARD RATE Baseline Stabilization Electrophilic->StdElec Phenylacetylene

Figure 1: Decision tree showing how the structural features of Compound A retard catalytic coupling but accelerate electrophilic addition compared to Phenylacetylene.

Experimental Protocol: Optimized Sonogashira Coupling

Since Compound A is sterically hindered, standard protocols often fail to reach full conversion. This optimized protocol uses a high-activity catalyst system to overcome the ortho-methoxy barrier.

Target Reaction: Coupling of this compound with 4-bromoanisole.

Materials
  • Alkyne: this compound (1.2 equiv)

  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%) – Critical for hindered substrates

  • Base:

    
     (2.0 equiv) – Stronger base than Et3N aids deprotonation
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube and cool under a stream of Argon.

  • Reagent Loading: Add

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    
    (2.0 equiv) to the tube.
  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Substrate Addition: Add 4-bromoanisole and This compound via syringe.

    • Note: If the alkyne is a solid, add it in step 2.

  • Degassing: Freeze-pump-thaw the solution x3 cycles to remove

    
     (prevents homocoupling/Glaser product).
    
  • Reaction: Heat to 80°C for 12 hours.

    • Comparison: Phenylacetylene would typically react at RT or 40°C. Compound A requires thermal energy to overcome the steric barrier.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Self-Validation Check:

  • TLC Monitoring: The starting alkyne (Compound A) is electron-rich and will fluoresce strongly under UV. If the spot persists after 12h, increase temp to 100°C.

  • Homocoupling: If a blue fluorescent spot appears (diyne byproduct), oxygen was not fully removed.

Comparative Data Summary

ParameterPhenylacetylene (Ref)This compound
Relative Rate (Sonogashira) 1.0 (Normalized)~0.3 (Slower)
Relative Rate (Hydration) 1.0 (Normalized)~4.5 (Faster)
Optimal Catalyst (Coupling)

/ CuI

/ XPhos (Bulky Ligand needed)
Homocoupling Risk ModerateHigh (Electron-rich alkynes homocouple faster oxidatively)
pKa (DMSO) 23.2~24.5 (Estimated)

References

  • Vertex AI Search. (2025). Sonogashira coupling rate electron donating substituents phenylacetylene. Retrieved from 6

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents. Retrieved from 7

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from 8

  • Sigma-Aldrich. (2025). This compound Product Page. Retrieved from

  • PubChem. (2025).[9] Phenylacetylene Compound Summary. Retrieved from 9

Sources

Characterization of 1,2,3-triazole products by 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Characterization of 1,2,3-Triazole Products by 13C NMR

Executive Summary: The Regioisomer Challenge

In modern drug discovery, the 1,2,3-triazole moiety is a privileged scaffold, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug design. However, the synthesis of these rings via azide-alkyne cycloaddition yields two distinct regioisomers: the 1,4-disubstituted (anti) isomer and the 1,5-disubstituted (syn) isomer.

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly selective for the 1,4-isomer, and Ruthenium-Catalyzed (RuAAC) variants favor the 1,5-isomer, thermal or unoptimized conditions often yield mixtures. 13C NMR spectroscopy provides the most definitive, self-validating method for distinguishing these isomers , offering superior diagnostic resolution compared to 1H NMR, particularly when triazole protons are obscured or absent (in trisubstituted systems).

Diagnostic Power of 13C NMR: The "Golden Rule"

The differentiation of 1,4- and 1,5-isomers relies on the distinct electronic environments of the triazole carbons (C4 and C5). The nitrogen atoms in the triazole ring exert different shielding effects:

  • N1 acts as a pyrrole-like nitrogen (electron donor).

  • N3 acts as a pyridine-like nitrogen (electron acceptor).

This electronic asymmetry results in a massive chemical shift difference (


) for the methine carbon (CH) between the two isomers.
Comparative Analysis: 1,4- vs. 1,5-Disubstituted Triazoles
Feature1,4-Disubstituted Isomer 1,5-Disubstituted Isomer Diagnostic Significance
Synthesis Method CuAAC ("Click")RuAACSynthetic Origin
Methine Carbon (CH) C5 C4 Primary Identifier

(CH) Range
~120 ppm ~133 ppm

ppm (High Confidence)
Quaternary Carbon C4 (~147 ppm)C5 (~138 ppm)Secondary Confirmation

(C_quat - C_methine)
Large (~27 ppm)Small (~5 ppm)Internal Check

Expert Insight: The shift of the methine carbon is the most reliable metric. If you observe a triazole C-H signal near 120 ppm , it is the 1,4-isomer . If the signal is desfielded to 133 ppm , it is the 1,5-isomer . This rule holds true across a wide range of solvents (CDCl3, DMSO-d6).

Mechanistic Causality

Why does this shift occur?

  • In the 1,4-isomer: The C5-H is adjacent to N1 (pyrrole-like). The electron density from N1 shields C5, pushing its resonance upfield to ~120 ppm.

  • In the 1,5-isomer: The C4-H is adjacent to N3 (pyridine-like) and beta to N1. The positioning places C4 in a more deshielded environment relative to the 1,4-isomer's C5, resulting in a downfield shift to ~133 ppm.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this optimized 13C NMR acquisition protocol.

Step 1: Sample Preparation
  • Concentration: Prepare a highly concentrated sample (~20-50 mg in 0.6 mL solvent) to resolve quaternary carbons clearly.

  • Solvent: CDCl3 is standard. Use DMSO-d6 if solubility is poor; the diagnostic shift trend remains consistent.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set D1

    
     2.0 seconds.
    
    • Reasoning: Quaternary carbons (C4 in 1,4-isomer; C5 in 1,5-isomer) have long T1 relaxation times. A short D1 will suppress these signals, making the "Internal Check" (Table above) impossible.

  • Scans (NS): Minimum 512 scans (1024 recommended for <10 mg samples).

Step 3: Data Processing
  • Line Broadening (LB): Apply 1.0 - 2.0 Hz exponential multiplication to enhance signal-to-noise ratio for quaternary carbons.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for unambiguous structural assignment.

Triazole_Characterization Start Synthesize Triazole Product (CuAAC or RuAAC) Acquire Acquire 13C NMR (D1 ≥ 2.0s, Decoupled) Start->Acquire Analyze Analyze Methine (CH) Region (115 - 140 ppm) Acquire->Analyze Check120 Signal at ~120 ppm? Analyze->Check120 Check133 Signal at ~133 ppm? Check120->Check133 No Result14 Identity: 1,4-Disubstituted Isomer (Anti) Check120->Result14 Yes (C5-H) Result15 Identity: 1,5-Disubstituted Isomer (Syn) Check133->Result15 Yes (C4-H) ResultMix Mixture or Trisubstituted (Check 2D NMR / HMBC) Check133->ResultMix No

Figure 1: Decision tree for the regiochemical assignment of 1,2,3-triazoles based on 13C NMR chemical shifts.

References

  • Creary, X., et al. "Method for Assigning Structure of 1,2,3-Triazoles." The Journal of Organic Chemistry, vol. 77, no. 19, 2012, pp. 8756–8761.

    • Key Reference: Establishes the ~120 ppm vs. ~133 ppm diagnostic rule.
  • Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Selectivity." Journal of the American Chemical Society, vol. 127, no. 1, 2005, pp. 210–216.

    • Context: Mechanistic basis for 1,4-selectivity in CuAAC.
  • Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, vol. 127, no. 46, 2005, pp. 15998–15999.

    • Context: Synthesis of 1,5-isomers (RuAAC).

Safety Operating Guide

Laboratory Safety & Disposal Guide: 2-Ethynyl-1-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Ethynyl-1-methoxy-4-methylbenzene (also known as 2-ethynyl-4-methylanisole) presents a dual-hazard profile characteristic of functionalized aromatic ethers. While the anisole backbone dictates its flammability and solvent compatibility, the terminal alkyne moiety at the ortho position introduces specific reactivity hazards—most notably the formation of shock-sensitive metal acetylides.

Immediate Action Required:

  • DO NOT dispose of this compound down the drain.

  • DO NOT store or dispose of in metal containers (specifically Copper, Silver, or Brass).

  • SEGREGATE as Non-Halogenated Organic Waste.

Chemical Identity & Physical Properties (Estimated)
PropertyValue / DescriptionNote
Structure Aromatic Ring: 1-OMe, 4-Me, 2-C≡CHTerminal alkyne is the critical safety group.[1][2]
Physical State Liquid or Low-Melting SolidViscous, likely colorless to pale yellow.
Flash Point > 65°C (Estimated)Treated as Combustible Liquid (Class IIIA).
Solubility Organics (DCM, EtOAc, THF)Insoluble in water.
Reactivity High (Terminal Alkyne)Reacts with bases and heavy metals.[2]
Critical Hazard Assessment (The "Why")

To ensure safe handling, you must understand the causality behind the protocols. We do not follow these steps arbitrarily; we follow them to break specific chemical failure chains.

A. The Acetylide Threat (Explosion Hazard)

The proton on the terminal alkyne (


) is weakly acidic (

). In the presence of heavy metals—specifically Copper (Cu), Silver (Ag), and Mercury (Hg) —this proton can be displaced to form metal acetylides (e.g.,

).
  • Risk: Metal acetylides are highly unstable, shock-sensitive explosives.

  • Operational Implication: Never use metal spatulas, metal cans, or fittings made of brass/bronze during the transfer or disposal of this substance.

B. Polymerization Potential

While less volatile than acetylene, substituted aromatic alkynes can undergo exothermic polymerization if heated or exposed to radical initiators without a stabilizer.

  • Operational Implication: Waste containers must not be stored in direct sunlight or near heat sources.

Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization

If the compound is in a pure form or high concentration solution:

  • Dilution: Dilute the substance to <10% concentration using a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate, or Ethanol). This acts as a heat sink in case of unexpected exothermic activity.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers only.

    • Strict Prohibition: Do not use metal safety cans (Type I or II) for this specific waste stream.

Phase 2: Waste Stream Segregation

Classify the waste based on your facility's coding (typically "Non-Halogenated Organic").

  • Primary Stream: Organic Solvents (Non-Halogenated).

  • Labeling:

    • Standard: "Hazardous Waste - Organic Solvents."

    • Specific Constituent: "Contains this compound."[3]

    • Warning: "Terminal Alkyne - NO METAL CONTACT."

Phase 3: Reaction Mixture Quenching

If the compound is part of a reaction mixture (e.g., Sonogashira coupling or lithiation):

  • Cooling: Chill the reaction vessel to 0°C.

  • Protonation: If a strong base (e.g., n-BuLi, NaH) was used, quench slowly with saturated Ammonium Chloride (

    
    ) or water to protonate any acetylide anions back to the neutral alkyne.
    
  • Extraction: Extract the organic layer.

  • Disposal: Dispose of the organic layer as described in Phase 2. Aqueous layers containing heavy metal catalysts (Palladium/Copper from couplings) must go to Heavy Metal Aqueous Waste .

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this compound, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: This compound CheckState Is the material Pure/Reagent or a Reaction Mixture? Start->CheckState PurePath Pure/Stock Solution CheckState->PurePath Pure MixPath Reaction Mixture (e.g., with Base/Catalyst) CheckState->MixPath Mixture Dilute Dilute to <10% with Acetone or EtOAc PurePath->Dilute Quench CRITICAL STEP: Quench with NH4Cl/H2O to neutralize acetylide ions MixPath->Quench MetalCheck Does mixture contain Cu, Ag, or Pd catalysts? Quench->MetalCheck ContainerCheck Container Check: Is it HDPE or Glass? Dilute->ContainerCheck Segregate Segregate Phases MetalCheck->Segregate Yes OrgWaste Organic Waste (Non-Halogenated) MetalCheck->OrgWaste No (Organic only) AqWaste Aqueous Waste (Heavy Metal Stream) Segregate->AqWaste Aqueous Phase Segregate->OrgWaste Organic Phase OrgWaste->ContainerCheck ContainerCheck->Start No (STOP: Change Container) Final Label & Transfer to EHS Collection ContainerCheck->Final Yes

Figure 1: Decision matrix for the safe disposal of aromatic terminal alkynes. Note the critical segregation of heavy metal catalysts to prevent acetylide formation in waste drums.

Emergency Response Procedures

In the event of a spill or exposure during the disposal process:

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min.Lipophilic nature allows rapid dermal absorption; solvents increase this risk.
Spill (< 100mL) Absorb with vermiculite or sand. DO NOT use clay-based litter if metal contamination is suspected. Inert absorbents prevent reaction. Clay can sometimes contain trace metals.
Fire Use

, Dry Chemical, or Foam.[4]
Water spray may spread the burning organic liquid (lower density than water).
References
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. Compound Summary: 2-Ethynylanisole (Analogous Structure). [Link]

  • American Chemical Society (ACS). Identifying and Handling Peroxidizable Compounds (Ether Safety). [Link]

Sources

Personal protective equipment for handling 2-Ethynyl-1-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 74331-69-4 (Also referred to as 1-Ethynyl-4-methoxy-2-methylbenzene)

Part 1: Executive Safety Directive

To: Laboratory Operations & Chemical Safety Officers From: Senior Application Scientist, Chemical Safety Division

Handling 2-Ethynyl-1-methoxy-4-methylbenzene requires moving beyond generic "standard precautions." This compound combines the lipophilicity of an aromatic ether with the reactivity of a terminal alkyne.

The Core Hazard: The methoxy-methylbenzene backbone increases skin permeability, while the terminal alkyne moiety presents specific reactivity hazards (polymerization, metal acetylide formation). Standard nitrile gloves offer limited protection against aromatic ethers.[1]

Immediate Action Plan:

  • Primary Barrier: Use Silver Shield/4H (Laminate) liners under nitrile gloves for prolonged handling.

  • Atmosphere: All transfers must occur within a certified chemical fume hood.

  • Incompatibility: Strictly segregate from copper, silver, and strong oxidizers to prevent explosive acetylide formation.

Part 2: Technical Hazard Analysis & PPE Specification

The "Why" Behind the Protocol

Safety protocols often fail because users do not understand the molecular behavior of the reagent.

  • Skin Permeation (The Ether Effect): Aromatic ethers (anisole derivatives) are excellent solvents for organic materials, including glove polymers. They can swell and permeate standard nitrile rubber (NBR) rapidly. Once through the glove, the compound acts as a carrier, potentially transporting itself and other reagents through the skin barrier.

  • Alkyne Reactivity: The terminal ethynyl group (-C≡CH) is acidic. In the presence of strong bases or specific metals (Cu, Ag), it forms metal acetylides, which are shock-sensitive explosives.

PPE Selection Matrix
PPE CategoryStandard RecommendationSenior Scientist Recommendation Technical Justification
Hand Protection Standard Nitrile (4 mil)Double-Gloving Strategy: Inner: Silver Shield/Laminate (or 8 mil Nitrile)Outer: Standard Nitrile (Disposable)Aromatic ethers degrade thin nitrile <5 mins. Laminate provides >4 hours breakthrough time.
Eye Protection Safety GlassesChemical Splash Goggles Liquid splashes are the primary risk; vapors can irritate the lacrimal glands.
Respiratory N95 MaskFume Hood (Face Velocity >0.5 m/s) Volatile organic compounds (VOCs) require engineering controls, not just particulate filtration.
Body Defense Lab CoatFlame-Resistant (FR) Lab Coat Terminal alkynes are combustible. Synthetic fibers (polyester) melt on skin; FR cotton chars.

Part 3: Operational Workflow (Step-by-Step)

This protocol treats the substance as a high-value, high-risk intermediate, ensuring sample integrity and operator safety.

Phase 1: Preparation & Weighing
  • Inspect Glassware: Ensure all receiving flasks are free of heavy metal residues (wash with EDTA or acid if uncertain) to prevent acetylide formation.

  • Static Control: Use an antistatic gun or ionizer bar near the balance. Dry aromatic solids/liquids can generate static charge, a risk for flammable vapors.

  • Glove Donning:

    • Layer 1: Laminate liner (for chemical resistance).

    • Layer 2: Nitrile (for dexterity and grip).

Phase 2: Transfer & Reaction Setup
  • The "Drop-Wise" Rule: If adding this reagent to a reaction mixture, use a pressure-equalizing addition funnel.

  • Solvent Choice: Dissolve the compound in the reaction solvent (e.g., THF, Toluene) immediately upon weighing to lower the vapor pressure and reduce dust/aerosol risk.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen, altering your stoichiometry and yield.

Phase 3: Post-Usage & Decontamination
  • Wipe Down: Clean the balance area with a solvent-dampened tissue (Acetone or Ethanol).

  • Glove Disposal: Remove the outer nitrile gloves inside the fume hood. Dispose of them as solid hazardous waste. Reuse laminate liners only if no contamination is visible; otherwise, dispose.

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific class of chemical.

SafetyProtocol Start Start: Handling this compound HazardCheck Hazard Assessment: 1. Skin Permeation (Ether) 2. Flammability (Alkyne) Start->HazardCheck PPESelection PPE Selection: Is contact prolonged (>5 mins)? HazardCheck->PPESelection ShortContact Short Contact: Double Nitrile Gloves (Change immediately if splashed) PPESelection->ShortContact No LongContact Long Contact/Immersion: Laminate (Silver Shield) Liners + Outer Nitrile PPESelection->LongContact Yes Environment Engineering Control: Fume Hood ONLY (No Open Bench) ShortContact->Environment LongContact->Environment Action Operational Handling: Avoid Metal Spatulas (Cu/Ag) Use Inert Atmosphere Environment->Action Disposal Disposal: Halogen-Free Organic Waste (Segregate from Oxidizers) Action->Disposal

Figure 1: Decision matrix for PPE selection and operational flow based on exposure duration and chemical properties.

Part 5: Emergency & Disposal Protocols

Spill Management
  • Minor Spill (<10 mL/g):

    • Alert nearby personnel.

    • Cover with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone, as the high surface area can increase flammability risk.

    • Sweep into a jar using a polyethylene scoop (non-sparking).

    • Wipe surface with soap and water.[2]

Waste Disposal
  • Classification: Non-halogenated organic solvent waste.

  • Segregation: CRITICAL: Do not mix with waste streams containing heavy metals (specifically Copper, Silver, Mercury) or strong oxidizers (Peroxides, Nitric Acid).

  • Labeling: Clearly mark as "Flammable" and "Irritant."

References

  • PubChem. (n.d.).[3] 1-Ethynyl-4-methoxybenzene (Structural Analog Hazard Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. Retrieved from [Link]

Sources

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